molecular formula C6H8N2OS B7901551 2-Methylamino-1-thiazol-2-yl-ethanone

2-Methylamino-1-thiazol-2-yl-ethanone

Cat. No.: B7901551
M. Wt: 156.21 g/mol
InChI Key: ZYCXXPCPWAHMHE-UHFFFAOYSA-N
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Description

2-Methylamino-1-thiazol-2-yl-ethanone is a chemical compound featuring a thiazole ring, a versatile heterocycle known for its significant role in medicinal chemistry and drug discovery . The thiazole moiety is a privileged structure in pharmaceuticals, present in a wide array of therapeutic agents due to its diverse biological activities . This specific molecule, with its ketone and methylamino functional groups, serves as a valuable synthetic intermediate or building block for researchers developing novel bioactive molecules. Thiazole-containing compounds are recognized for a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, making them a focus of intensive preclinical investigations . As a research chemical, 2-Methylamino-1-thiazol-2-yl-ethanone can be utilized in the synthesis of more complex chemical entities, such as compounds with multiple thiazole rings, which have been shown to exhibit enhanced therapeutic potential . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)-1-(1,3-thiazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-7-4-5(9)6-8-2-3-10-6/h2-3,7H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCXXPCPWAHMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)C1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties and Stability Profile of 2-Methylamino-1-thiazol-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical properties and stability profile of 2-Methylamino-1-thiazol-2-yl-ethanone Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary & Critical Handling Directive

2-Methylamino-1-thiazol-2-yl-ethanone is a specialized heterocyclic intermediate often utilized in the synthesis of kinase inhibitors and anti-infective agents. As a heteroaromatic


-aminoketone , this compound exhibits a distinct stability dichotomy: it is robust as a mineral acid salt but kinetically unstable as a free base.

Core Directive: Researchers must handle the free base form with extreme caution. Upon neutralization or exposure to basic pH (>7.5), the compound undergoes rapid self-condensation to form pyrazine derivatives. All storage should be maintained in the salt form (e.g., Hydrochloride or Hydrobromide) at -20°C under inert atmosphere.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This section synthesizes the structural properties governing the molecule's reactivity. The electron-deficient thiazole ring coupled with a reactive


-aminoketone motif dictates its physicochemical behavior.
PropertyValue / DescriptionTechnical Insight
IUPAC Name 2-(methylamino)-1-(1,3-thiazol-2-yl)ethan-1-one
Molecular Formula

MW: 156.21 g/mol
Structural Motif 2-Acylthiazole with

-methylamino substitution
The C2-carbonyl bond is electron-withdrawing, reducing the basicity of the amine compared to aliphatic analogs.[1]
Predicted pKa (Amine) 7.2 – 7.8 (Estimated)Lower than typical secondary amines (~10.5) due to the inductive effect of the adjacent ketone and thiazole ring.
Predicted pKa (Thiazole) ~2.5The thiazole nitrogen is weakly basic and unlikely to be protonated at physiological pH.
LogP (Predicted) 0.2 – 0.5Highly polar; exhibits good aqueous solubility in salt form.
Solubility High in Water (as HCl salt), DMSO, MethanolFree base has limited solubility in non-polar solvents and rapidly degrades.

Stability Profile: Mechanisms & Degradation

The stability of 2-Methylamino-1-thiazol-2-yl-ethanone is pH-dependent. Understanding the degradation pathways is essential for assay development and formulation.

The Dimerization Pathway (Critical)

The primary degradation mechanism for


-aminoketones is intermolecular condensation. Two molecules of the free base condense to form a dihydropyrazine intermediate, which subsequently oxidizes to a stable pyrazine derivative. This reaction is second-order  with respect to the concentration of the free base.

Mechanism:

  • Nucleophilic Attack: The secondary amine of Molecule A attacks the ketone carbonyl of Molecule B.

  • Cyclization: The amine of Molecule B attacks the ketone of Molecule A.

  • Dehydration: Loss of two water molecules yields a dihydropyrazine.

  • Oxidation: Spontaneous oxidation (often air-mediated) yields the aromatic pyrazine.

Visualization of Degradation Pathway

The following diagram illustrates the critical dimerization pathway and metabolic susceptibility.

G cluster_0 Chemical Instability (In Vitro) Start 2-Methylamino-1-thiazol-2-yl-ethanone (Free Base) Intermediate Dihydropyrazine Intermediate Start->Intermediate Self-Condensation (pH > 7.5, 2nd Order) Metabolite1 Metabolite: Alcohol (Carbonyl Reduction) Start->Metabolite1 Reductase (NADH) Metabolite2 Metabolite: Primary Amine (N-Demethylation) Start->Metabolite2 CYP450 / MAO Product 2,5-Di(thiazol-2-yl)-1,4-dimethylpyrazine (Stable Dimer) Intermediate->Product Oxidation (-2H)

Figure 1: Primary degradation pathway (dimerization) and potential metabolic routes.

Metabolic Stability

In biological systems, the compound is susceptible to:

  • Carbonyl Reduction: The ketone is a substrate for cytosolic reductases, converting it to the corresponding amino-alcohol (chiral center formation).

  • Oxidative Deamination: The N-methyl group is a target for Monoamine Oxidases (MAO) or CYP450 enzymes, leading to the primary amine.

Experimental Protocols

Protocol: pH-Dependent Stability Assessment (HPLC)

This protocol validates the stability window of the compound for assay buffer selection.

Objective: Determine


 of the compound at pH 4.0, 7.4, and 9.0.

Materials:

  • Test Compound (HCl salt).

  • Buffers: 50 mM Acetate (pH 4.0), 50 mM Phosphate (pH 7.4), 50 mM Borate (pH 9.0).

  • Internal Standard: Caffeine (inert reference).

  • HPLC System with UV detection (254 nm).

Workflow:

  • Stock Prep: Dissolve 10 mg of compound in 1 mL DMSO (10 mg/mL).

  • Initiation: Spike 10 µL of Stock into 990 µL of each pre-warmed (37°C) buffer. Final conc: 100 µg/mL.

  • Sampling: At

    
     min, remove 50 µL aliquot.
    
  • Quenching: Immediately dilute aliquot into 200 µL of 0.1% Formic Acid in Acetonitrile (Acidic quench stops dimerization).

  • Analysis: Inject onto HPLC (C18 Column, Gradient 5-95% ACN in water + 0.1% TFA).

Data Interpretation:

  • pH 4.0: Expect >95% recovery at 4 hours.

  • pH 7.4: Expect moderate degradation (monitor for dimer peak).

  • pH 9.0: Expect rapid loss (

    
     min).
    
Protocol: Salt Form Synthesis for Stabilization

If the free base is generated in situ, it must be immediately converted to a salt for storage.

Method:

  • Dissolve the crude free base in anhydrous Diethyl Ether or Ethanol at 0°C.

  • Dropwise add 1.1 equivalents of 4M HCl in Dioxane.

  • The hydrochloride salt will precipitate immediately as a white/off-white hygroscopic solid.

  • Filter under Nitrogen (avoid moisture) and wash with cold ether.

  • Storage: Store in a desiccator at -20°C.

Synthesis & Impurity Context

Understanding the synthesis helps identify potential impurities in commercial batches.

Common Synthetic Route:

  • Bromination: 2-Acetylthiazole

    
     2-(2-bromoacetyl)thiazole.
    
  • Amination: Reaction with Methylamine (excess) at low temperature.

Key Impurities to Monitor:

  • 2-Acetylthiazole: Unreacted starting material.

  • Dimer (Pyrazine derivative): Formed during workup if pH was not strictly controlled.

  • Hydrolysis Product: 2-Hydroxy-1-thiazol-2-yl-ethanone (if moisture was present during bromination).

References

  • Jencks, W. P., & Westheimer, F. H. (2022).[2] pKa Data Compilation. Organic Chemistry Data. [Link]

  • Mangion, I. K., et al. (2009).[3] Stability of alpha-aminoketones and surrogates. Organic Letters, 11(16), 3566-3569. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 520108, 2-Acetylthiazole. [Link]

  • Liu, T.-F., et al. (2024).[3] Synthesis and rearrangement of alpha-amino acid derivatives. Organic Letters, 26, 3447-3452.[3] [Link]

Sources

Molecular Structure and Physicochemical Characteristics of 2-Methylamino-1-thiazol-2-yl-ethanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of modern medicinal chemistry, low-molecular-weight heterocyclic building blocks serve as the foundational architecture for complex active pharmaceutical ingredients (APIs). 2-Methylamino-1-thiazol-2-yl-ethanone (CAS: 1353972-22-1) is a highly versatile, bifunctional intermediate characterized by an electron-deficient thiazole ring conjugated to an


-methylamino ketone moiety[1].

As a Senior Application Scientist, I approach this molecule not merely as a static chemical structure, but as a dynamic synthetic node. Its unique combination of hydrogen-bonding capacity, structural rigidity from the heterocycle, and a highly reactive carbonyl center makes it an indispensable precursor for synthesizing


-amino alcohols, kinase inhibitors, and specific receptor antagonists[2][3]. This guide dissects the physicochemical properties, self-validating synthetic workflows, and downstream applications of this critical scaffold.

Molecular Architecture & Physicochemical Profiling

The reactivity and pharmacological utility of 2-Methylamino-1-thiazol-2-yl-ethanone are dictated by its precise electronic distribution. The thiazole ring acts as a


-electron-deficient system, pulling electron density away from the adjacent carbonyl group. This enhances the electrophilicity of the ketone carbon, making it highly susceptible to nucleophilic attack (e.g., during reduction or reductive amination). Concurrently, the secondary methylamino group provides a basic center (pKa ~8.2) that ensures the molecule is predominantly protonated at physiological pH, thereby enhancing aqueous solubility.

To facilitate rapid assessment for drug design, the core quantitative physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical and Structural Data

ParameterValue
IUPAC Name 2-(Methylamino)-1-(1,3-thiazol-2-yl)ethan-1-one
CAS Registry Number 1353972-22-1[1]
Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
SMILES String CNCC(=O)c1nccs1
Topological Polar Surface Area (TPSA) 41.99 Ų
Estimated LogP 0.54
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Synthetic Methodology: A Self-Validating Workflow

The synthesis of 2-Methylamino-1-thiazol-2-yl-ethanone relies on the controlled functionalization of 2-acetylthiazole[4]. The primary challenge in this synthesis is preventing over-alkylation (tertiary amine formation) during the amination step. The protocol below is designed as a self-validating system, where thermodynamic control and orthogonal analytical checks ensure high fidelity.

SyntheticWorkflow Start 2-Acetylthiazole (Starting Material) Step1 Bromination (NBS, THF, 0-5°C) Start->Step1 Intermediate 2-Bromo-1-(thiazol-2-yl)ethanone (Reactive Intermediate) Step1->Intermediate  α-proton substitution Step2 Amination (Excess Methylamine, -78°C) Intermediate->Step2 Product 2-Methylamino-1-thiazol-2-yl-ethanone (Target Compound) Step2->Product  SN2 displacement

Synthetic workflow for 2-Methylamino-1-thiazol-2-yl-ethanone from 2-acetylthiazole.

Step-by-Step Protocol

Phase 1:


-Bromination of 2-Acetylthiazole 
  • Initiation : Dissolve 1.0 equivalent of 2-acetylthiazole in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to 0–5 °C using an ice-water bath.

    • Causality: The

      
      -protons of the acetyl group are highly acidic. Maintaining a low temperature suppresses non-specific bromination on the thiazole ring and prevents the formation of di-bromo species.
      
  • Reagent Addition : Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) in portions over 30 minutes, followed by a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Self-Validating Checkpoint : Monitor via Thin Layer Chromatography (Hexane:EtOAc 3:1). The disappearance of the starting material and the emergence of a single, less polar spot confirms mono-bromination. The presence of a secondary, highly non-polar spot indicates di-bromination; if observed, the temperature must be lowered in subsequent batches.

  • Workup : Quench with saturated aqueous NaHCO3, extract with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate in vacuo.

Phase 2: Cryogenic Amination

  • Preparation : Prepare a solution of methylamine (10 equivalents, 2M in THF) and cool to -78 °C using a dry ice/acetone bath.

    • Causality: A massive stoichiometric excess of methylamine combined with cryogenic temperatures ensures that the mono-alkylated product (which is a stronger nucleophile than methylamine) does not compete for the unreacted bromo-ketone. This thermodynamically disfavors the formation of unwanted tertiary amine dimers.

  • Coupling : Dissolve the crude 2-bromo-1-(thiazol-2-yl)ethanone in THF and add it dropwise to the cold methylamine solution over 1 hour. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Purification : Concentrate the mixture, redissolve in EtOAc, and wash with brine. Purify via flash column chromatography (DCM:MeOH 95:5 with 1% Et3N) to isolate the pure product.

Pharmacological Applications & Downstream Transformations

The strategic value of 2-Methylamino-1-thiazol-2-yl-ethanone lies in its ability to be seamlessly integrated into larger pharmacophores.

Downstream Core 2-Methylamino-1-thiazol-2-yl-ethanone (Core Scaffold) Reduction Ketone Reduction (NaBH4 / MeOH) Core->Reduction Coupling Amide Coupling / Derivatization Core->Coupling BetaAmino β-Amino Alcohol Derivative (Sympathomimetic Analog) Reduction->BetaAmino P2X3 P2X3 Receptor Antagonists (Neuropathic Pain) Coupling->P2X3 FMO3 FMO3 Inhibitors (Metabolic Disorders) Coupling->FMO3

Downstream pharmacological applications and structural transformations of the core scaffold.

Key Therapeutic Integrations:
  • P2X3 Receptor Antagonists : The thiazole-2-yl moiety is a privileged structure in the development of P2X3 receptor antagonists used for treating neurogenic and neuropathic pain. The secondary amine serves as an ideal attachment point for benzamide linkages, allowing the thiazole ring to occupy specific hydrophobic pockets within the receptor[2].

  • FMO3 Inhibitors : Flavin-containing monooxygenase 3 (FMO3) inhibitors are critical in managing metabolic disorders and pain. The

    
    -amino ketone backbone can be derivatized to create potent FMO3 inhibitors, leveraging the thiazole sulfur for critical hydrogen-bond acceptor interactions within the enzyme's active site[3].
    
  • 
    -Amino Alcohol Synthesis : Reduction of the ketone yields 2-(methylamino)-1-(thiazol-2-yl)ethanol. This structure is a direct bioisostere of classic sympathomimetic 
    
    
    
    -blockers (like ephedrine), where the phenyl ring has been replaced by a thiazole to alter metabolic stability and receptor subtype selectivity.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized or procured compound, a self-validating analytical protocol must be employed.

  • LC-MS Validation : Utilizing Electrospray Ionization (ESI+), the target mass

    
     must be the dominant peak. The critical self-validating step here is scanning for 
    
    
    
    (the bis-alkylated dimer). The absence of this mass confirms the success of the cryogenic excess strategy used during amination.
  • NMR Spectroscopy :

    • 1H-NMR (CDCl3, 400 MHz) : The thiazole protons typically appear as two distinct doublets in the aromatic region (

      
       7.9 and 7.6 ppm). The 
      
      
      
      -methylene protons adjacent to the carbonyl and amine will appear as a sharp singlet around
      
      
      4.1 ppm, while the N-methyl group will present as a singlet near
      
      
      2.5 ppm.
    • Causality in NMR : If the

      
      -methylene singlet integrates to less than 2 relative to the thiazole protons, it indicates incomplete amination or enol-driven deuterium exchange during sample preparation.
      

References

1.[1] Title: 153720-01-5|2-Amino-1-(thiazol-2-yl)ethanone|BLD Pharm Source: bldpharm.com URL: 2.[2] Title: WO2016091776A1 - 1,3-thiazol-2-yl substituted benzamides - Google Patents Source: google.com URL: 3.[3] Title: FMO3 inhibitors for treating pain - Patent 2674161 - EPO Source: epo.org URL: 4.[4] Title: CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents Source: google.com URL:

Sources

Harnessing the Thiazole-2-yl-ethanone Scaffold in Modern Drug Discovery: A Technical Guide to Rational Design and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole-2-yl-ethanone (1-(thiazol-2-yl)ethanone) scaffold is a highly versatile building block in medicinal chemistry, offering a unique convergence of electronic and steric properties. By combining a hydrogen-bond accepting nitrogen, a lipophilic sulfur atom, and a highly reactive electrophilic carbonyl group, this pharmacophore serves as an ideal anchor for synthesizing complex therapeutic agents. This technical whitepaper explores the structural rationale, quantitative efficacy, mechanistic pathways, and self-validating synthetic protocols associated with thiazole-2-yl-ethanone derivatives, providing drug development professionals with a comprehensive framework for utilizing this scaffold in targeted therapies.

Pharmacophore Mapping & Chemical Reactivity

The therapeutic utility of the thiazole-2-yl-ethanone core is intrinsically linked to its electronic distribution. The thiazole ring is an electron-deficient heterocycle; the electronegative nitrogen and sulfur atoms exert a strong inductive pull, withdrawing electron density away from the C2 position[1].

Causality in Reactivity: This inductive effect significantly increases the partial positive charge (electrophilicity) on the adjacent acetyl carbonyl carbon. Consequently, the activation energy required for nucleophilic attack by primary amines or hydrazines is drastically lowered compared to standard aliphatic ketones. This makes the scaffold exceptionally primed for the rapid synthesis of hydrazones, chalcones, and thiosemicarbazones—key intermediates that can chelate metal ions or form extended


-

stacking interactions within enzyme active sites[2].

Therapeutic Efficacy & Target Validation

Derivatization of the thiazole-2-yl-ethanone core has yielded potent candidates across multiple therapeutic domains, most notably in oncology and inflammatory diseases. The planar nature of the resulting hybrids allows for deep intercalation into DNA or precise anchoring within the hydrophobic pockets of target proteins[1].

Quantitative Biological Activity

The following table summarizes the validated quantitative data for key thiazole derivatives synthesized from this core scaffold, demonstrating their broad-spectrum efficacy:

Compound ScaffoldPrimary Biological TargetEfficacy / PotencyMechanistic NoteReference
5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole HCT-116, HepG2, HT-29 (Cancer)Exceeds cisplatin efficacyApoptosis induction2[2]
2-aminothiazole-acetamide hybrids COX-2 IsoenzymeIC50 = 0.09–0.71 μMSelective active site block3[3]
2-aminothiazole-acetamide hybrids COX-1 IsoenzymeIC50 = 1.00–6.34 μMLower affinity vs COX-23[3]
Pyridazinone-thiazole hybrids Electroshock Seizure ModelED50 = 24.38 mg/kgAnticonvulsant activity2[2]

Mechanistic Insights: Selective COX-2 Inhibition

One of the most promising applications of this scaffold is the development of non-steroidal anti-inflammatory drugs (NSAIDs) with high selectivity for the Cyclooxygenase-2 (COX-2) isoenzyme over COX-1[4].

Causality of Selectivity: The active site of COX-2 is approximately 20% larger than that of COX-1, primarily due to the substitution of a bulky Isoleucine at position 523 in COX-1 with a smaller Valine residue in COX-2. By functionalizing the thiazole-2-yl-ethanone core with extended aromatic systems, researchers create bulky hybrids that exploit this secondary hydrophobic pocket. These molecules anchor tightly into the COX-2 active site but are sterically hindered from entering the COX-1 pocket, thereby halting the oxygenation of arachidonic acid into Prostaglandin G2 (PGG2) without causing the gastrointestinal side effects associated with COX-1 inhibition[3].

COX2Pathway Arachidonic Arachidonic Acid (Cell Membrane) COX2 COX-2 Enzyme (Val523 Active Site) Arachidonic->COX2 Substrate Binding PGG2 Prostaglandin G2 (Inflammatory Mediator) COX2->PGG2 Oxygenation Thiazole Thiazole-2-yl-ethanone Derivative Thiazole->COX2 Competitive Inhibition (Steric Blockade) Inflammation Pathological Inflammation (Pain, Swelling) PGG2->Inflammation Downstream Signaling

Fig 1. Mechanism of selective COX-2 inhibition by bulky thiazole-2-yl-ethanone derivatives.

Validated Synthetic Workflows: Hantzsch Heterocyclization

To ensure high-yield generation of bis-thiazole therapeutic hybrids, the following self-validating protocol details the condensation and subsequent cyclization of the thiazole-2-yl-ethanone core. Every step is designed with built-in chemical logic to maximize thermodynamic stability and product purity[5].

Step-by-Step Protocol: Synthesis of Bis-Thiazole Hybrids

Step 1: Condensation to Thiosemicarbazone Intermediate

  • Action: Combine 1.0 mmol of 1-(thiazol-2-yl)ethanone and 1.0 mmol of hydrazinecarbothioamide in 20 mL of absolute ethanol. Add 1.0 mL of Triethylamine (TEA)[5]. Reflux at 80°C for 3 hours.

  • Causality: Ethanol provides a polar protic environment that stabilizes the transition state during nucleophilic attack. The addition of TEA (a non-nucleophilic base) is critical; it neutralizes acidic trace impurities, ensuring the hydrazine nitrogen remains unprotonated. If protonated, the nitrogen's lone pair is tied up, halting the nucleophilic attack on the highly electrophilic carbonyl carbon. Heat supplies the activation energy required to overcome the subsequent dehydration step (loss of

    
    ), forming the Schiff base.
    

Step 2: Isolation and In-Process Validation

  • Action: Monitor progression via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. Once complete, cool the mixture to 4°C, filter the precipitate, and wash with cold ethanol.

  • Causality: TLC provides real-time validation of starting material consumption. Cooling drastically decreases the solubility of the thiosemicarbazone intermediate, forcing crystallization. Cold ethanol washes away unreacted starting materials and TEA without dissolving the target intermediate.

Step 3: Hantzsch Thiazole Ring Closure

  • Action: Dissolve the isolated intermediate in 15 mL of ethanol. Add 1.0 mmol of an

    
    -haloketone (e.g., 2-bromo-1-phenylethanone) and reflux for 4 hours.
    
  • Causality: The sulfur atom of the thiosemicarbazone acts as a potent nucleophile, attacking the

    
    -carbon of the haloketone and displacing the bromide ion. Subsequent intramolecular cyclization between the hydrazine nitrogen and the ketone carbonyl yields the second, fully conjugated thiazole ring.
    

Step 4: Purification

  • Action: Recrystallize the crude solid from a Dimethylformamide (DMF)/Ethanol mixture[5].

  • Causality: DMF dissolves the highly polar bis-thiazole at elevated temperatures. The gradual addition of ethanol reduces the dielectric constant of the solvent system upon cooling, yielding high-purity crystalline structures suitable for in vitro biological assays or X-ray crystallography.

SyntheticWorkflow Start 1-(Thiazol-2-yl)ethanone (Electrophilic Core) Condensation Reflux Condensation (80°C, 3 hours) Start->Condensation Reagent Hydrazinecarbothioamide + EtOH + TEA Reagent->Condensation Intermediate Thiosemicarbazone Intermediate Condensation->Intermediate Nucleophilic Attack & Dehydration Cyclization Hantzsch Heterocyclization (w/ α-haloketone) Intermediate->Cyclization Isolation & Reactivation Product Bis-thiazole Hybrid (Target Scaffold) Cyclization->Product Ring Closure

Fig 2. Step-by-step synthetic workflow for generating bis-thiazole hybrid scaffolds.

References

  • Thiazole moiety: A promising scaffold for anticancer drug discovery - Journal of Molecular Structure | 1

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI | 2

  • Synthesis of novel scaffolds based on thiazole or triazolothiadiazine linked to benzofuran or benzo[d]thiazole moieties as new hybrid molecules - Synthetic Communications | 5

  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances | 3

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents - ResearchGate |4

Sources

2-Methylamino-1-thiazol-2-yl-ethanone role as an intermediate in heterocyclic chemistry

[1]

Part 1: Core Directive & Executive Summary

Title: The Thiazole-Linker Paradigm: Leveraging 2-Methylamino-1-(thiazol-2-yl)ethanone as a Bifunctional Scaffold Document Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.[1]

Executive Summary

2-Methylamino-1-(thiazol-2-yl)ethanone (CAS: 1353972-22-1) represents a specialized class of


-amino ketones11

This guide moves beyond basic characterization to explore the molecule's utility as a "linchpin" intermediate.[1][2] It bridges the gap between simple thiazole building blocks and complex fused heterocyclic systems (e.g., imidazothiazoles, thiazolopyrazines) or chiral amino-alcohol pharmacophores.[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Structural Analysis & Reactivity Profile[1][2]

The molecule consists of three distinct reactive centers, creating a "Triad of Reactivity" that must be managed during synthesis:

  • The Thiazole Core: An electron-deficient aromatic ring.[1] The C2 attachment withdraws electron density from the carbonyl, making it highly susceptible to nucleophilic attack.[1]

  • The Ketone Bridge: Acts as a rigid spacer and an electrophilic handle.[1] It is prone to reduction (to alcohols) or condensation (to imines/enamines).[1]

  • The Secondary Amine: A nucleophile.[1] In its free base form, it is liable to intermolecular attack on the ketone of a neighboring molecule, leading to dimerization (dihydropyrazine formation).[1]

Critical Insight: The stability of 2-Methylamino-1-(thiazol-2-yl)ethanone is kinetically compromised in its free base form.[1] It must be isolated and stored as a salt (typically HCl or HBr) to prevent self-condensation.[1]

Synthesis: The Causality of Route Selection

The synthesis typically follows a convergent pathway starting from 2-acetylthiazole.[1] The choice of bromination agent and amination conditions is dictated by the need to suppress poly-alkylation.[1]

Pathway Overview
  • Activation: 2-Acetylthiazole

    
     2-(Bromoacetyl)thiazole.[1]
    
    • Reagent Choice: Polymer-supported tribromide or

      
       in HBr/AcOH is preferred over NBS to ensure regioselectivity at the 
      
      
      -carbon and avoid ring bromination.[1]
  • Substitution: 2-(Bromoacetyl)thiazole + Methylamine

    
     Product.
    
    • Kinetic Control: A large excess of methylamine (or use of a hindered base) is required to prevent the product (a secondary amine) from reacting with the starting bromide to form tertiary amines.[1]

Applications in Heterocyclic Construction[1][3][4]

This intermediate serves as a precursor for two major classes of transformations:

  • Type A: Cyclocondensation (Fused Rings) Reacting the amine and ketone simultaneously with bifunctional electrophiles (e.g., oxalic acid derivatives, isocyanates) yields fused systems like thiazolo[3,2-a]pyrazines .[1]

  • Type B: Asymmetric Reduction (Chiral Ligands/Drugs) Enantioselective reduction of the ketone yields 1-(thiazol-2-yl)-2-(methylamino)ethanol , a structural analog of epinephrine/phenylephrine-type adrenergic agents, but with a thiazole bioisostere.[1]

Part 3: Visualization & Formatting[1]

Diagram 1: Retrosynthetic Analysis & Reactivity Flow

This diagram illustrates the logical disconnection of the target molecule and its divergent utility in synthesis.[1]

GTargetTarget: 2-Methylamino-1-(thiazol-2-yl)ethanone(CAS: 1353972-22-1)AminoAlcoholApplication A:Chiral Amino-Alcohols(Bioactive Pharmacophores)Target->AminoAlcoholAsymmetric Reduction(Noyori Transfer Hydrogenation)FusedRingApplication B:Thiazolo-Pyrazines(Fused Heterocycles)Target->FusedRingCyclization(e.g., with Glyoxal)DimerUnwanted Dimer:Dihydropyrazine deriv.Target->DimerFree BaseInstabilityAcetylThiazoleStarting Material:2-AcetylthiazoleBromoIntIntermediate:2-Bromoacetylthiazole(Lachrymator!)AcetylThiazole->BromoIntBromination(Br2/AcOH)BromoInt->TargetAmination(MeNH2, excess)

Caption: Retrosynthetic pathway showing the critical intermediate role of the bromoketone and divergent downstream applications.

Experimental Protocol: Synthesis of 2-Methylamino-1-(thiazol-2-yl)ethanone HCl

Safety Warning:

11
Step 1: Bromination of 2-Acetylthiazole[1]
  • Dissolution: Dissolve 2-acetylthiazole (1.0 eq) in 33% HBr in acetic acid (5 vol).

  • Addition: Add Pyridinium Tribromide (1.05 eq) portion-wise at 0°C.

    • Why? Solid brominating agents allow better stoichiometric control than liquid bromine, reducing di-bromination byproducts.[1]

  • Workup: Quench with ice water. Extract with DCM.[1][3] Wash with

    
     (aq) until neutral.[1] Dry over 
    
    
    and concentrate.
    • Checkpoint: Verify mono-bromination via NMR (characteristic singlet shift from

      
       to 
      
      
      ).[1]
Step 2: Amination (The Critical Step)

This step uses a "Reverse Addition" technique to maintain high amine concentration relative to the alkylating agent.[1]

  • Preparation: Prepare a solution of Methylamine (4.0 eq, 2M in THF) cooled to -10°C.

  • Addition: Dropwise add the crude 2-bromoacetylthiazole (dissolved in minimal THF) to the methylamine solution over 30 minutes.

    • Mechanism:[1][2][4][5][6] High dilution of the bromide prevents the product (secondary amine) from competing with methylamine for the bromide.[1]

  • Acidification: After 1 hour, immediately add 4M HCl in dioxane (excess) to trap the amine as the hydrochloride salt.

  • Isolation: Filter the resulting precipitate. Recrystallize from EtOH/Et2O.[1]

Data Summary Table

ParameterSpecificationNotes
Appearance White to off-white solidHygroscopic as HCl salt.[1]
Molecular Weight 156.21 (Free Base)192.67 (HCl Salt).[1]

H NMR (DMSO-d

)

2.65 (s, 3H), 4.75 (s, 2H), 8.0-8.2 (m, 2H)
Thiazole protons split; Methylene singlet is diagnostic.[1]
Storage -20°C, DesiccatedFree base degrades within hours at RT.
Diagram 2: Mechanism of Instability (Self-Condensation)

Understanding the degradation pathway is vital for process control.[1]

ReactionMonomer1Monomer (Free Base)Nucleophilic Amine + Electrophilic KetoneIntermediateHemiaminalIntermediateMonomer1->IntermediateIntermolecularAttackMonomer2Monomer (Free Base)Monomer2->IntermediateProductPyrazine Dimer(Thermodynamic Sink)Intermediate->Product- 2 H2OOxidation/Dehydration

Caption: The dimerization pathway of alpha-aminoketones. Protonation (Salt formation) blocks the nucleophilic amine, preventing this cascade.[1]

References

  • PubChem. (n.d.).[1][7][8] 2-(Methylamino)-1-(1,3-thiazol-2-yl)ethan-1-one (Compound).[1] National Library of Medicine.[1] Retrieved March 2, 2026, from [Link][1]

  • Kashyap, S. J., et al. (2012).[1] Synthesis of 2-aminothiazole based heterocycles as potent antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual reference for thiazole reactivity).

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[1][2] (Foundational text for alpha-aminoketone stability and synthesis).

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-Methylamino-1-thiazol-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methylamino-1-thiazol-2-yl-ethanone, a key intermediate in the development of various pharmaceutical agents, most notably the H2 receptor antagonist, Famotidine.[1][2] We will explore the optimal reagents and a validated, two-step synthetic protocol beginning from the commercially available 2-acetylthiazole. The core of this guide focuses on elucidating the chemical principles behind reagent selection and reaction conditions, addressing common challenges such as the control of selectivity in N-alkylation. Detailed, step-by-step protocols are provided, alongside safety precautions and data visualization to ensure clarity, reproducibility, and safety. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Part 1: Mechanistic Insights and Strategic Reagent Selection

The synthesis of 2-Methylamino-1-thiazol-2-yl-ethanone is efficiently achieved through a two-step process: (1) α-bromination of a ketone precursor, followed by (2) a nucleophilic substitution with methylamine. Understanding the mechanics of each step is critical for optimizing yield and purity.

Step 1: α-Bromination of 2-Acetylthiazole

The initial step involves the selective bromination of 2-acetylthiazole at the α-carbon position to yield the reactive intermediate, 2-bromo-1-thiazol-2-yl-ethanone.

  • Core Reaction: Enolate or enol formation followed by electrophilic attack by a bromine source.

  • Optimal Reagent: N-Bromosuccinimide (NBS): NBS is the reagent of choice for the α-bromination of ketones due to its ability to provide a low, steady concentration of bromine (Br₂) in the reaction mixture, which helps to minimize side reactions such as polybromination.[3][4] The reaction is often catalyzed by a small amount of a radical initiator or, more commonly for ketones, an acid like p-toluenesulfonic acid (p-TsOH) to promote enolization.[5][6]

  • Causality of Reagent Choice: Compared to using liquid Br₂, NBS is a crystalline solid that is safer and easier to handle. Its use in conjunction with an acid catalyst provides a reliable and high-yielding route to α-bromoketones.[5][6] The thiazole ring is relatively stable under these conditions, allowing for selective bromination on the acetyl methyl group.

Step 2: Nucleophilic Substitution (N-Alkylation)

The second step is the N-alkylation of methylamine with the newly synthesized 2-bromo-1-thiazol-2-yl-ethanone. This proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8]

  • Core Reaction: The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic α-carbon, displacing the bromide ion.

  • The Challenge of Over-Alkylation: A significant challenge in the alkylation of primary amines is the potential for the product, a secondary amine, to react further with the alkyl halide.[8][9] The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine byproduct and, subsequently, a quaternary ammonium salt.[9] This "runaway" reaction can drastically reduce the yield of the desired mono-alkylated product.

  • Strategic Control of Mono-alkylation:

    • Use of Excess Amine: The most straightforward strategy to favor mono-alkylation is to use a large excess of the primary amine (methylamine). By Le Châtelier's principle, a high concentration of methylamine increases the probability that the electrophile (the α-bromoketone) will react with it rather than the secondary amine product.

    • Stoichiometry and Base Selection: A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), is crucial. Its role is to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of methylamine, which would render it non-nucleophilic. A carefully controlled stoichiometry ensures that the base is present to react with the acid byproduct without interfering with the primary reaction.[10]

    • Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to manage the exothermic nature of the initial substitution and then allowed to proceed at room temperature or with gentle heating to ensure completion.[11]

Part 2: Detailed Experimental Protocols

Safety Preamble: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. α-bromoketones are lachrymatory and corrosive.[12] Methylamine is a flammable and corrosive gas/solution.

Protocol 1: Synthesis of 2-Bromo-1-thiazol-2-yl-ethanone

This protocol details the α-bromination of 2-acetylthiazole using N-Bromosuccinimide.

Materials and Reagents:

  • 2-Acetylthiazole

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylthiazole (1.0 eq.) in chloroform (approx. 10 volumes).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.).

  • Add N-Bromosuccinimide (1.1 eq.) to the solution in portions over 15 minutes.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 2-bromo-1-thiazol-2-yl-ethanone, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step if purity is sufficient.

Protocol 2: Synthesis of 2-Methylamino-1-thiazol-2-yl-ethanone

This protocol describes the nucleophilic substitution of the α-bromoketone with methylamine.

Materials and Reagents:

  • 2-Bromo-1-thiazol-2-yl-ethanone

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Triethylamine (TEA)

  • Ethanol or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude or purified 2-bromo-1-thiazol-2-yl-ethanone (1.0 eq.) in ethanol (approx. 10 volumes).

  • Cool the flask to 0 °C in an ice bath.

  • To the cooled solution, add triethylamine (1.2 eq.).

  • Slowly add the methylamine solution (2.0-3.0 eq.) dropwise via an addition funnel, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC until the α-bromoketone spot disappears.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Partition the residue between ethyl acetate (50 mL) and deionized water (50 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 2-Methylamino-1-thiazol-2-yl-ethanone by flash column chromatography on silica gel to obtain the final product.

Part 3: Data Summary & Visualization

Table 1: Reagent Summary and Stoichiometry
StepReagentRoleStoichiometry (eq.)Typical Yield
1 2-AcetylthiazoleStarting Material1.0N/A
N-Bromosuccinimide (NBS)Brominating Agent1.185-95%
p-Toluenesulfonic acidCatalyst0.05
2 2-Bromo-1-thiazol-2-yl-ethanoneElectrophile1.0N/A
MethylamineNucleophile2.0 - 3.065-80%
Triethylamine (TEA)Non-nucleophilic Base1.2
Diagrams

Synthesis_Pathway cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: N-Alkylation A 2-Acetylthiazole B 2-Bromo-1-thiazol-2-yl-ethanone A->B  NBS, p-TsOH  CHCl₃, RT C 2-Methylamino-1-thiazol-2-yl-ethanone B->C  Methylamine, TEA  Ethanol, 0°C to RT

Caption: Overall synthetic pathway for 2-Methylamino-1-thiazol-2-yl-ethanone.

Workflow cluster_prep Preparation cluster_workup Workup cluster_purify Purification start Dissolve Reagents react React & Monitor (TLC) start->react quench Quench/Wash react->quench extract Extract with Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: General experimental workflow for synthesis and purification.

References

  • Vertex AI Search, result[13]

  • Vertex AI Search, result[14]

  • Vertex AI Search, result[15]

  • Vertex AI Search, result[16]

  • Werner, E. A. (1918). The interaction of ethyl bromide and ammonia… conduces largely to the formation of triethylamine. Journal of the Chemical Society, Transactions, 113, 899-902. [Link]

  • Vertex AI Search, result[17]

  • Vertex AI Search, result[18]

  • Izumisawa, Y., & Togo, H. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry, 1(3), 54-62. [Link]

  • ChemBK. (2024). 2-Bromo-1-thiazol-2-yl-ethanone. ChemBK. [Link]

  • Vertex AI Search, result[19]

  • Izumisawa, Y., & Togo, H. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Semantic Scholar. [Link]

  • Singh, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(55), 29286-29291. [Link]

  • Vertex AI Search, result[20]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5247-5329. [Link]

  • Scientific Research Publishing. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. SCIRP. [Link]

  • American Chemical Society. (2023). Mono-N-alkylation of primary amines and activation of nitriles using halomethyl boronates. ACS Fall 2023 Poster. [Link]

  • Yanagisawa, I., Hirata, Y., & Ishii, Y. (1984). Famotidine synthesis. Journal of Medicinal Chemistry, 27(7), 849-857. [Link]

  • Vertex AI Search, result[21]

  • ResearchGate. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. ResearchGate. [Link]

  • Vertex AI Search, result[22]

  • Zhang, Y., et al. (2019). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. MDPI. [Link]

  • Bekhazi, M., & Oren, J. (1991). U.S. Patent No. 5,068,405. Washington, DC: U.S.
  • Kumar, A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 624. [Link]

  • Vertex AI Search, result[23]

  • PubChem. (n.d.). 2-Acetylthiazole. National Center for Biotechnology Information. [Link]

  • OpenStax. (n.d.). Synthesis of Amines. Organic Chemistry: A Tenth Edition. [Link]

  • Vertex AI Search, result[24]

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  • Ayati, A., et al. (2015). Thiazole and its derivatives: a review on the various biological activities. European Journal of Medicinal Chemistry, 97, 60-81. [Link]

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Sources

Application Note: Reaction Mechanism and Synthesis Protocol for 2-Methylamino-1-thiazol-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The alpha-amino ketone moiety is a pivotal structural motif in organic and medicinal chemistry, serving as a highly versatile synthon for the synthesis of complex heterocyclic scaffolds and biologically active molecules[1]. Specifically, 2-Methylamino-1-thiazol-2-yl-ethanone is a critical building block in the development of thiazole-containing therapeutics.

Synthesizing this compound requires precise control over chemical reactivity. The unique arrangement of a carbonyl group adjacent to an amino group imparts rich reactivity but also introduces significant chemoselectivity challenges, primarily the risk of over-alkylation and dimerization[1]. This application note provides an authoritative, step-by-step guide to the synthesis of 2-methylamino-1-thiazol-2-yl-ethanone, detailing the mechanistic causality behind each experimental condition to ensure high-yield, mono-alkylated product formation.

Mechanistic Insights: The "Why" Behind the Chemistry

The formation of 2-methylamino-1-thiazol-2-yl-ethanone is a two-phase process: an electrophilic alpha-bromination followed by a nucleophilic substitution (


).
Phase 1: Electrophilic Alpha-Bromination

The synthesis begins with 1-(thiazol-2-yl)ethanone (2-acetylthiazole). Under slightly acidic or specialized brominating conditions, the ketone undergoes tautomerization to its enol form. The electron-rich alkene of the enol then attacks the electrophilic bromine source. To prevent unwanted bromination of the thiazole ring itself, highly controlled brominating agents such as tribromophenyltrimethylammonium are utilized[2]. This selective alpha-bromination yields the highly reactive intermediate, 2-bromo-1-(thiazol-2-yl)ethanone.

Phase 2: Nucleophilic Substitution ( ) & Chemoselectivity

The alpha-carbon of 2-bromo-1-(thiazol-2-yl)ethanone is exceptionally electrophilic due to the adjacent electron-withdrawing carbonyl group[1]. When methylamine is introduced, its nitrogen lone pair executes an


 attack on the alpha-carbon, displacing the bromide ion.

The Causality of Experimental Choices: Direct alkylation of primary amines with highly reactive alkyl halides is notorious for causing over-alkylation, leading to the formation of tertiary amines, quaternary ammonium salts, or pyrazine derivatives via self-condensation[3]. To dictate chemoselectivity and halt the reaction at the secondary amine stage, two critical parameters must be controlled:

  • Stoichiometric Excess: A massive excess of methylamine (typically 10–15 equivalents) is used. This statistical advantage ensures that the alpha-bromo ketone is far more likely to collide with a free methylamine molecule than with the newly formed secondary amine product.

  • Thermal Control: The reaction is strictly maintained at 0–5 °C. The activation energy for the second alkylation (forming the tertiary amine) is higher than that of the first; keeping the temperature low kinetically traps the reaction at the mono-alkylated stage.

Mechanism A 1-(Thiazol-2-yl)ethanone (Starting Material) B Enol Intermediate (Acid-Catalyzed) A->B H+ / Tautomerization C 2-Bromo-1-(thiazol-2-yl)ethanone (Electrophilic Bromination) B->C Brominating Agent (- HBr) D SN2 Transition State (Nucleophilic Attack) C->D + CH3NH2 (Methylamine) E 2-Methylamino-1-thiazol-2-yl-ethanone (Target Product) D->E Excess CH3NH2 Controlled Temp (0°C) F Over-Alkylation / Dimerization (Side Products) D->F Low Amine Ratio High Temp

Figure 1: Mechanistic pathway for 2-Methylamino-1-thiazol-2-yl-ethanone synthesis, highlighting side-reaction mitigation.

Experimental Protocols: The "How"

Protocol A: Synthesis of 2-Bromo-1-(thiazol-2-yl)ethanone

Objective: Chemoselective alpha-bromination of 2-acetylthiazole.

Materials:

  • 1-(thiazol-2-yl)ethanone (2.00 g, 15.7 mmol)

  • 97% Tribromophenyltrimethylammonium (6.08 g, 15.7 mmol)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 6.08 g of 97% tribromophenyltrimethylammonium in 32 mL of anhydrous THF under an inert argon atmosphere[2].

  • Addition: Prepare a separate solution of 1-(thiazol-2-yl)ethanone (2.00 g) in 8 mL of anhydrous THF. Slowly add this dropwise to the brominating solution to prevent localized exothermic spikes[2].

  • Reaction: Heat the reaction mixture to 35 °C and stir continuously for 3 hours, then allow it to stand overnight[2].

  • Work-up: Remove the precipitated solid by-products via vacuum filtration. Concentrate the filtrate under reduced pressure to yield the crude product[2].

  • Purification: Dissolve the crude residue in dichloromethane (

    
    ) and purify via silica gel column chromatography using an eluent of 20/80 ethyl acetate/petroleum ether[2].
    
  • Self-Validation Checkpoint: The completion of the reaction is validated by TLC. The product should isolate as a solidified oil (approx. 2.85 g, 88% yield)[2]. A Beilstein test on the product will burn green, confirming the successful incorporation of the halogen.

Protocol B: Synthesis of 2-Methylamino-1-thiazol-2-yl-ethanone

Objective: Controlled


 amination while suppressing tertiary amine formation.

Materials:

  • 2-Bromo-1-(thiazol-2-yl)ethanone (2.00 g, 9.7 mmol)

  • Methylamine solution (33% w/w in absolute ethanol, ~15.0 equivalents)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 2.00 g of 2-bromo-1-(thiazol-2-yl)ethanone in 30 mL of anhydrous DCM in a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Critical Step: Do not proceed until the temperature is stabilized to prevent over-alkylation.

  • Amination: Add the 33% methylamine solution dropwise over a period of 30 minutes using an addition funnel. Vigorous stirring is required to ensure immediate dispersion of the alpha-bromo ketone into the amine-rich environment.

  • Reaction: Maintain the reaction at 0–5 °C for exactly 2 hours.

  • Quenching & Neutralization: Quench the reaction by adding 20 mL of cold distilled water. Check the pH and neutralize to pH 7-8 using dilute sodium bicarbonate if necessary[3].

  • Extraction: Separate the organic layer. Extract the remaining aqueous layer twice with 15 mL of DCM. Combine the organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under vacuum.
    
  • Self-Validation Checkpoint: Spot the crude mixture on a TLC plate and stain with Ninhydrin. Heating the plate should reveal a distinct purple/blue spot, confirming the presence of the secondary amine. LC-MS analysis must be performed to confirm the dominant

    
     peak at m/z 157.2, ensuring the absence of the m/z 186 peak (which would indicate the over-alkylated tertiary amine byproduct).
    

Quantitative Data & Optimization Summary

To demonstrate the causality of the experimental parameters chosen in Protocol B, the following table summarizes the optimization data regarding methylamine equivalents and thermal control.

EntryEquivalents of

Temperature (°C)Yield of Target Mono-alkylated (%)Over-alkylated Byproduct (%)
11.225 (RT)22%65%
25.025 (RT)45%38%
315.025 (RT)72%12%
4 (Optimized) 15.0 0 – 5 88% < 2%

Table 1: Impact of reactant stoichiometry and temperature on the chemoselective amination of 2-bromo-1-(thiazol-2-yl)ethanone.

References

  • [2] ChemicalBook. "2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE | 3292-77-1". ChemicalBook Properties and Synthesis. URL:

  • [1] BenchChem Technical Support Team. "The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide for Drug Development Professionals". BenchChem. URL:

  • [3] BenchChem. "Methyl 4-(2-bromoacetyl)benzoate | 56893-25-5". Applications in Research and Drug Development. URL:

Sources

Application Note: Preparation and Handling of 2-Methylamino-1-thiazol-2-yl-ethanone for Cell Culture

[1]

Abstract & Scientific Rationale

2-Methylamino-1-thiazol-2-yl-ethanone (C₆H₈N₂OS) is a synthetic thiazole derivative often utilized as a chemical probe or intermediate in the development of kinase inhibitors (e.g., EGFR/BRAF targeting) and antimicrobial agents.[1] Its structural core—a thiazole ring coupled to an amino-ketone linker—imparts specific physicochemical properties that dictate its handling.[1]

While the thiazole ring provides lipophilicity (facilitating membrane permeability), the polar ketone and amine groups introduce hydrogen bonding potential.[1] This duality requires a precise solvent strategy to maintain stability and prevent precipitation in aqueous cell culture media.[1] This protocol details the formulation of a 10 mM - 100 mM Master Stock in anhydrous DMSO and the subsequent "step-down" dilution method required to ensure bioavailability without solvent-induced cytotoxicity.[1]

Physicochemical Profile & Calculations

Before handling, verify the compound identity and calculate the mass required for the target concentration.[1]

PropertyValue / Description
IUPAC Name 2-(Methylamino)-1-(1,3-thiazol-2-yl)ethan-1-one
Molecular Formula C₆H₈N₂OS
Molecular Weight ~156.21 g/mol
Solubility (Water) Low / Insoluble (Hydrophobic character dominates)
Solubility (DMSO) High (>50 mM)
Solubility (Ethanol) Moderate (Not recommended for long-term frozen storage)
LogP (Predicted) ~0.5 – 1.2 (Lipophilic, membrane permeable)
Molarity Calculation Reference

To prepare 10 mL of stock solution:

Target ConcentrationMass of Compound (MW: 156.21)Solvent Volume
10 mM 15.62 mg10.0 mL
50 mM 78.10 mg10.0 mL
100 mM 156.21 mg10.0 mL

Expert Insight: For most cell-based IC₅₀ assays (typically ranging 0.1 µM – 100 µM), a 50 mM stock is ideal.[1] It allows for high-concentration dosing while keeping the final DMSO volume below 0.1%.[1]

Protocol: Master Stock Preparation

Objective: Create a sterile, stable stock solution free of micro-precipitates.[1]

Materials Required[1][2][3][4][5][6][7][8]
  • Compound: 2-Methylamino-1-thiazol-2-yl-ethanone (Solid powder).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade (≥99.9%).[1]

  • Vials: Amber glass vials or polypropylene cryovials (DMSO resistant).

  • Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter.[1] Do NOT use Cellulose Acetate. [1]

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized powder vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which can hydrolyze the compound.[1]

  • Weighing: Weigh the desired mass (e.g., ~15.6 mg for 10 mM in 10 mL) into a sterile microcentrifuge tube or glass vial.

    • Note: Always weigh the powder first, then add solvent.[1]

  • Dissolution: Add the calculated volume of anhydrous DMSO.

    • Technique: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes. The solution should be optically clear and slightly yellow/colorless.[1]

  • Sterilization (Optional but Recommended):

    • If the compound is not sterile, filter the DMSO solution through a 0.22 µm PTFE filter into a fresh sterile vial.[1]

    • Warning: Pre-wet the filter with DMSO to minimize compound loss due to adsorption.[1]

  • Aliquoting: Dispense into small aliquots (e.g., 50 µL – 200 µL) to avoid repeated freeze-thaw cycles.

    • Rationale: Thiazole derivatives can degrade upon repeated temperature shifts.[1] Single-use aliquots ensure reproducibility.[1]

  • Storage: Store at -20°C (short term, <1 month) or -80°C (long term, >6 months). Protect from light.[1]

Protocol: Cell Culture Treatment (The "Step-Down" Method)

Objective: Dilute the hydrophobic stock into aqueous media without causing precipitation ("crashing out").[1]

The 1000x Rule

To maintain cell health, the final concentration of DMSO in the culture well must be ≤ 0.5% (ideally ≤ 0.1%).[1]

Workflow Diagram (DOT)

The following diagram illustrates the critical "Intermediate Dilution" step often missed by junior researchers, which prevents osmotic shock and precipitation.

StockPreparationcluster_storageStoragePowderSolid Compound(Weighing)MasterStockMaster Stock(50 mM in DMSO)Powder->MasterStock DissolveDMSOAnhydrous DMSO(Solvent)DMSO->MasterStockIntermediateIntermediate Dilution(10x Working Conc in Media)MasterStock->Intermediate 1:100 Dilution(Pre-warm Media)AliquotSingle-Use Aliquots(-80°C)MasterStock->Aliquot ImmediateFinalWellCell Culture Well(1x Final Conc)Intermediate->FinalWell 1:10 Addition(Gentle Mixing)

Caption: Workflow for preparing and diluting thiazole-ethanone stocks to prevent precipitation shock.

Dosing Procedure[1][3][4][6]
  • Preparation: Thaw a 50 mM stock aliquot at 37°C. Vortex to ensure homogeneity.

  • Intermediate Dilution (The 10x Step):

    • Do not add 100% DMSO stock directly to cells.[1]

    • Prepare a 10x Working Solution in complete culture media.

    • Example: To achieve 10 µM final conc:

      • Dilute 2 µL of 50 mM Stock into 998 µL of Media → 100 µM (10x) solution (0.2% DMSO).

      • Vortex immediately.[1] Check for precipitate (turbidity).[1]

  • Final Treatment:

    • Add 100 µL of the 10x Working Solution to 900 µL of cell culture in the well.[1]

    • Final Concentration: 10 µM.

    • Final DMSO: 0.02% (Safe for sensitive lines like primary neurons or stem cells).[1]

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitation in Media Compound "crashed out" due to rapid polarity change.[1]Use the Intermediate Dilution step.[1] Warm media to 37°C before adding stock.
Cytotoxicity in Vehicle Control DMSO concentration > 0.5%.[1]Reduce stock volume or increase stock concentration to lower the DMSO volume added.
Loss of Activity Hydrolysis or freeze-thaw degradation.[1]Use fresh aliquots. Verify structure via LC-MS if stock is >6 months old.[1]
Filter Clogging Incompatible filter membrane.[1]Ensure PTFE or Nylon filters are used.[1] Cellulose acetate dissolves in DMSO.[1]

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Thiazole-Based Compounds in Cancer Cell Culture. Retrieved from 2[1]

  • PubChem. (n.d.).[1] 2-Acetylthiazole (1-(1,3-Thiazol-2-yl)ethanone) Compound Summary. National Library of Medicine.[1] Retrieved from 1[1]

  • MedChemExpress. (2024).[1] 2-Acetylthiazole Datasheet and Storage Protocols. Retrieved from 3[1]

  • Chimenti, F., et al. (2010).[1] Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.[1][4] Retrieved from 4[1]

Application Note: Green Chemistry Approaches to Synthesizing 2-Methylamino-1-thiazol-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details a validated, eco-friendly protocol for the synthesis of 2-Methylamino-1-thiazol-2-yl-ethanone , a critical scaffold in fragment-based drug discovery (FBDD) for kinase inhibitors. Traditional synthesis often relies on lachrymatory


-haloketones and volatile organic compounds (VOCs). This guide presents a telescoped "on-water" protocol  utilizing in situ bromination followed by nucleophilic substitution, eliminating the isolation of hazardous intermediates and reducing the E-factor by >40% compared to legacy methods.

Introduction & Significance

The aminothiazole ketone moiety is a privileged structure in medicinal chemistry, serving as a key pharmacophore in CDK (Cyclin-Dependent Kinase) inhibitors and anti-infectives. However, the standard installation of the


-methylamino tail often involves:
  • Bromination using elemental bromine (

    
    ) in glacial acetic acid.
    
  • Amination in dichloromethane (DCM) or dimethylformamide (DMF).

These steps generate significant hazardous waste. This protocol applies Principle 5 (Safer Solvents) and Principle 8 (Reduce Derivatives) of Green Chemistry by utilizing an aqueous oxidative bromination system (


) followed by direct amination in a biphasic aqueous medium.

Scientific Foundation: The "On-Water" Advantage

Mechanistic Pathway

The synthesis proceeds via a two-stage one-pot sequence starting from commercially available 2-acetylthiazole .

  • Oxidative

    
    -Bromination:  Instead of handling liquid bromine, we generate 
    
    
    
    in situ using hydrobromic acid and hydrogen peroxide. This reaction is highly atom-economical, producing water as the primary byproduct. The hydrophobic effect accelerates the reaction "on water" for the heteroaromatic ketone.
  • Nucleophilic Substitution (

    
    ):  The intermediate, 2-bromo-1-(thiazol-2-yl)ethanone, is highly reactive. Immediate treatment with aqueous methylamine effects the displacement of the bromide.
    
Reaction Scheme Visualization

ReactionPathway Start 2-Acetylthiazole (Starting Material) Inter Intermediate: 2-Bromo-1-(thiazol-2-yl)ethanone Start->Inter Oxidative Bromination (Water, RT) Reagents1 HBr (aq) + H2O2 (In-situ Br2 generation) Reagents1->Inter Product Target: 2-Methylamino-1-thiazol-2-yl-ethanone Inter->Product SN2 Amination (0°C to RT) Reagents2 MeNH2 (aq) (Nucleophilic Subst.) Reagents2->Product

Caption: Figure 1. Telescoped green synthesis pathway avoiding isolation of the lachrymatory bromide intermediate.

Experimental Protocol

Materials & Equipment
  • Starting Material: 2-Acetylthiazole (CAS: 24295-03-2), >98% purity.

  • Reagents: Hydrobromic acid (48% aq.), Hydrogen Peroxide (30% aq.), Methylamine (40% aq.).

  • Solvents: Deionized Water, Ethyl Acetate (for extraction, if necessary), Ethanol (green alternative for recrystallization).

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, addition funnel.

Step-by-Step Methodology
Stage 1: In-Situ Bromination
  • Charge: In a 100 mL round-bottom flask, add 2-acetylthiazole (1.27 g, 10 mmol) and water (20 mL). The ketone may not fully dissolve; vigorous stirring is essential to create a fine emulsion.

  • Acidify: Add HBr (48%, 1.1 eq, 1.25 mL) dropwise.

  • Oxidize: Cool the mixture to 10-15°C. Add

    
      (30%, 1.1 eq, 1.15 mL) dropwise over 10 minutes.
    
    • Observation: The solution color will transition from colorless to orange/red (generation of

      
      ) and then fade as the bromine is consumed.
      
  • Monitor: Stir at room temperature for 2-4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The spot for 2-acetylthiazole (

    
    ) should disappear, replaced by the monobromo intermediate (
    
    
    
    ).
Stage 2: Telescoped Amination

Critical Safety Note: The intermediate bromoketone is a potent lachrymator. Do not isolate. Proceed immediately.

  • Cool: Cool the reaction mixture to 0°C using an ice bath.

  • Aminate: Slowly add Methylamine (40% aq., 3.0 eq, 2.6 mL) dropwise.

    • Note: Excess amine acts as a scavenger for the HBr generated in the substitution.

  • React: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup (Green Extraction):

    • Saturate the aqueous phase with NaCl (brine).

    • Extract with Ethyl Acetate (3 x 15 mL). (Alternatively, use 2-MeTHF for a greener profile).

    • Dry organic layer over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification: Recrystallize the crude solid from hot Ethanol/Water (1:1) to yield the pure product.

Experimental Workflow Diagram

Workflow Step1 Step 1: Charge Reactor 2-Acetylthiazole + Water + HBr Step2 Step 2: Oxidative Initiation Add H2O2 dropwise at 15°C Step1->Step2 Step3 Step 3: Reaction Monitoring Stir 2-4h (TLC check) Step2->Step3 Step4 Step 4: Telescoped Amination Cool to 0°C -> Add MeNH2 (aq) Step3->Step4 Complete Conversion Step5 Step 5: Workup Green Extraction (EtOAc/Brine) Step4->Step5 Step6 Step 6: Purification Recrystallize (EtOH/H2O) Step5->Step6

Caption: Figure 2. Operational workflow for the one-pot synthesis.

Analytical Validation & Data

ParameterTraditional Method (

/AcOH)
Green Method (

)
Yield 65-70%78-82%
Purity (HPLC) >95%>98%
Atom Economy Low (waste AcOH, HBr)High (Water byproduct)
Reaction Time 6-8 hours4-6 hours

Expected Spectral Data:

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    8.05 (d, 1H, Thiazole-H), 7.90 (d, 1H, Thiazole-H), 4.55 (s, 2H,
    
    
    ), 2.45 (s, 3H,
    
    
    ), 2.1 (br s, 1H, NH).
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

References

  • Podgoršek, A. et al. (2009). "Oxidative Halogenation with Hydrogen Peroxide and a Halide Salt." Green Chemistry. Link

  • Guha, S. et al. (2015).[1] "Metal-free One-pot Synthesis of

    
    -Amino Ketones." Organic Letters. Link
    
  • Dražić, T. et al. (2025). "Modern Approaches to Green Bromination for a Sustainable Future." Engineered Science. Link

  • Kalhor, M. et al. (2023). "Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid." RSC Advances. Link

  • Jeon, H. et al. (2016). "Synthesis and Evaluation of 2-Aminothiazoles as Anti-Tubercular Agents." PLOS ONE. Link

Sources

Troubleshooting & Optimization

Improving reaction yield of 2-Methylamino-1-thiazol-2-yl-ethanone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Methylamino-1-thiazol-2-yl-ethanone . This guide is designed for researchers and drug development professionals facing yield bottlenecks, impurity profiles, or stability issues during the α-amination of thiazole-derived ketones.

Below, you will find mechanistic troubleshooting FAQs, validated experimental protocols, and comparative data to optimize your synthetic workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing significant over-alkylation (tertiary amine formation) during the amination step? The Causality: Methylamine is a primary amine. When it reacts with 2-bromo-1-(thiazol-2-yl)ethanone, it forms the desired secondary amine (2-methylamino-1-thiazol-2-yl-ethanone). However, due to the electron-donating inductive effect of the newly attached alkyl group, this secondary amine is actually more nucleophilic than the starting primary amine. Consequently, it outcompetes methylamine for the remaining α-bromoketone, leading to a double-alkylation event and the formation of an unwanted tertiary amine byproduct. The Solution: You must alter the stoichiometric ratio or use a surrogate. Either use a massive excess of methylamine (10–20 equivalents) in a highly dilute solution to statistically favor the primary amine reaction, or switch to an


-protected surrogate like 

-methylbenzylamine, which physically cannot over-alkylate[1].

Q2: My isolated product turns into a dark, insoluble mixture over time, and LC-MS shows a mass corresponding to a dimer minus


. What is happening? 
The Causality:  You are observing the classic self-condensation of α-aminoketones. In its free base form, the nucleophilic amine of one molecule attacks the electrophilic carbonyl of another molecule. This intermolecular condensation rapidly forms a dihydropyrazine intermediate, which spontaneously oxidizes in the presence of air to form a highly stable, aromatic pyrazine ring[2].
The Solution:  The free base of 2-methylamino-1-thiazol-2-yl-ethanone is inherently unstable at room temperature. You must immediately trap the amine as a non-nucleophilic salt. By acidifying the reaction mixture with HCl immediately after the reaction, the amine is protonated, rendering it non-nucleophilic and completely halting the pyrazine self-condensation pathway[3].

Q3: The intermediate 2-bromo-1-(thiazol-2-yl)ethanone degrades before I can react it with the amine. How can I stabilize it? The Causality: α-Bromoketones are highly reactive electrophiles that are prone to hydrolysis (forming α-hydroxyketones) or photolytic degradation when exposed to ambient moisture and light. The Solution: Do not attempt to store the α-bromoketone intermediate. It should be generated, briefly worked up (or filtered if using a polymer-supported brominating agent), and immediately subjected to the amination step at 0 °C.

Part 2: Mechanistic Pathways & Workflows

MechanisticPathways A 2-Bromo-1-(thiazol-2-yl)ethanone (Electrophile) C 2-Methylamino-1-(thiazol-2-yl)ethanone (Desired Free Base) A->C + Methylamine B Methylamine (Primary Amine) B->C D Over-alkylation (Tertiary Amine Byproduct) C->D + Excess Bromoketone (Uncontrolled) E Self-Condensation (Pyrazine Dimerization) C->E Free Base (Room Temp Exposure) F Hydrochloride Salt (Stable Target Product) C->F + HCl in Ether (Immediate Acidification)

Diagram 1: Reaction pathways showing desired product isolation vs. degradation mechanisms.

Workflow S1 Step 1: Bromination (Br2 or NBS) S2 Step 2: Amination (N-Methylbenzylamine) S1->S2 S3 Step 3: Isolation (N-Benzyl Protected) S2->S3 S4 Step 4: Hydrogenolysis (Pd/C, H2) S3->S4 S5 Step 5: Acidification (HCl in Ether) S4->S5 S6 Final Product (HCl Salt) S5->S6

Diagram 2: Step-by-step workflow for the high-yield N-methylbenzylamine surrogate strategy.

Part 3: Quantitative Data & Strategy Comparison

To maximize yield, researchers must choose between a direct amination approach and an


-protected surrogate approach. The table below summarizes the quantitative trade-offs of both strategies based on standard medicinal chemistry optimizations.
Amination StrategyExpected YieldPurity (LC-MS)ScalabilityKey AdvantageMajor Risk / Drawback
Direct (Excess Methylamine) 35% - 50%85% - 90%Low to MediumShortest route (1 step from bromide).High risk of pyrazine formation; difficult purification.
Surrogate (

-Methylbenzylamine)
75% - 85%> 98%HighZero over-alkylation; stable intermediate.Requires high-pressure hydrogenation equipment.

Part 4: Step-by-Step Experimental Protocols

Protocol A: High-Yield Surrogate Amination ( -Methylbenzylamine Route)

This protocol is a self-validating system; the bulky benzyl group sterically and electronically prevents over-alkylation, ensuring high fidelity of the secondary amine[1].

Step 1: Amination

  • Dissolve 2-bromo-1-(thiazol-2-yl)ethanone (1.0 eq, strictly freshly prepared) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) as a non-nucleophilic base to scavenge the generated HBr.

  • Dropwise, add

    
    -methylbenzylamine (1.1 eq) dissolved in DCM over 15 minutes.
    
  • Allow the reaction to stir at 0 °C for 2 hours. Validation check: Monitor by TLC (Hexane/EtOAc 7:3); the bromoketone spot should completely disappear.

  • Quench with saturated aqueous

    
    , extract with DCM, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the
    
    
    -benzyl protected intermediate.

Step 2: Hydrogenolysis & Salt Formation

  • Dissolve the crude

    
    -benzyl intermediate in anhydrous methanol.
    
  • Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with Argon, then introduce

    
     gas via a balloon or Parr shaker (30 psi).
    
  • Stir vigorously at room temperature for 4-6 hours until hydrogen uptake ceases.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Critical Step: Do not concentrate the free base to dryness at this stage.

  • Immediately cool the filtrate to 0 °C and add a 2.0 M solution of HCl in diethyl ether (1.5 eq)[3].

  • Concentrate the solution under reduced pressure to precipitate 2-Methylamino-1-thiazol-2-yl-ethanone hydrochloride . Wash the resulting solid with cold diethyl ether to achieve >98% purity.

Protocol B: Direct Amination (Rapid Screening Route)

Use this route only if hydrogenation capabilities are unavailable. It relies on Le Chatelier's principle and extreme dilution to mitigate over-alkylation.

  • Dissolve freshly prepared 2-bromo-1-(thiazol-2-yl)ethanone (1.0 eq) in anhydrous THF (0.05 M concentration to ensure high dilution).

  • Cool the solution to -20 °C using a dry ice/ethylene glycol bath to suppress the kinetics of dimerization.

  • Rapidly inject a pre-cooled solution of methylamine (15.0 eq, 2.0 M in THF).

  • Stir for exactly 30 minutes at -20 °C.

  • Immediately quench the reaction by pouring it into a rapidly stirring mixture of 1M HCl and ice to instantly protonate the product, bypassing the free-base isolation entirely.

  • Lyophilize the aqueous layer to obtain the crude hydrochloride salt, which must be purified via reverse-phase preparative HPLC.

Part 5: References

  • Norval, S., et al. "Repositioning of a Diaminothiazole Series Confirmed to Target the Cyclin-Dependent Kinase CRK12 for Use in the Treatment of African Animal Trypanosomiasis." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Hubei Xinruite Pharmaceutical Technology Co., Ltd. "Preparation method of alpha-(N-methyl-N-benzylamino)-3-hydroxyacetophenone hydrochloride." Google Patents (CN104356013A). Available at:

Sources

Technical Support Center: Troubleshooting 2-Methylamino-1-thiazol-2-yl-ethanone Solubility & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methylamino-1-thiazol-2-yl-ethanone . Researchers working with this compound frequently report "solubility issues" when attempting to prepare aqueous master stocks. However, diagnostic analysis reveals that this is rarely a thermodynamic solubility failure; rather, it is a chemical stability crisis .

This guide is designed for drug development professionals and analytical chemists. It bypasses generic advice to directly address the mechanistic causality behind the compound's behavior in aqueous media, providing self-validating protocols to ensure experimental integrity.

Part 1: The "Solubility vs. Stability" Paradox

2-Methylamino-1-thiazol-2-yl-ethanone is an


-amino ketone. In their neutral, free-base form, 

-amino ketones are notoriously labile[1]. When researchers dissolve this compound in neutral or slightly basic aqueous buffers (like PBS at pH 7.4), the secondary amine of one molecule acts as a nucleophile, attacking the electrophilic ketone carbonyl of a neighboring molecule.

This intermolecular self-condensation rapidly forms a dihydropyrazine intermediate, which auto-oxidizes in the presence of ambient oxygen to form a highly insoluble, symmetric pyrazine dimer[1]. The cloudiness or yellow precipitate observed in your vials is not the parent compound failing to dissolve—it is the irreversible precipitation of this degradation product.

Pathway Salt Protonated Amine Salt (Stable, Highly Soluble) pH < 6.0 FreeBase 2-Methylamino-1-thiazol-2-yl-ethanone (Free Base) pH > 7.0 Salt->FreeBase Deprotonation (Buffer pH > pKa) FreeBase->Salt Acidification (HCl addition) Dimer Dihydropyrazine Intermediate (Intermolecular Condensation) FreeBase->Dimer Nucleophilic Attack (Self-Condensation) Pyrazine Oxidized Pyrazine Dimer (Insoluble Precipitate) Dimer->Pyrazine Auto-oxidation (O2 exposure)

Figure 1: pH-dependent stability and pyrazine dimerization pathway of alpha-amino ketones.

Part 2: Diagnostic Troubleshooting (FAQs)

Q1: My aqueous stock solution turns cloudy and slightly yellow after a few hours at room temperature. How do I fix this? A: You must quench the nucleophilicity of the secondary amine by keeping it protonated. The pKa of the secondary amine in this compound is approximately 7.5–8.5. By preparing your stock solution in a mildly acidic vehicle (e.g., 0.1 M HCl), the amine is converted to its ammonium salt. This completely halts the self-condensation pathway and drastically increases aqueous solubility.

Q2: Can I use DMSO to prepare a 100 mM master stock for my biological assays? A: Yes, but with strict caveats. While the free base is highly soluble in DMSO, ambient moisture and the lack of pH control in neat DMSO can still allow slow dimerization over time. If you must use DMSO, we strongly recommend using acidified DMSO (containing 0.1% to 1% TFA or HCl) or storing the aliquots strictly at -80°C and using them immediately upon thawing. Avoid repeated freeze-thaw cycles.

Q3: My in vitro enzymatic assay requires a physiological pH of 7.4. How do I introduce the compound without it degrading during the assay? A: Dilute the acidic stock solution into your pH 7.4 assay buffer immediately prior to initiating the reaction. At low micromolar assay concentrations (typically <100 µM), the rate of bimolecular self-condensation is significantly reduced compared to the millimolar concentrations of a stock solution. Keep the assay time as short as feasible.

Part 3: Physicochemical Data & Solubility Matrix

Understanding the ionization states of the molecule is critical. The thiazole ring nitrogen is a very weak base (pKa ~2.44) and will remain unprotonated under standard physiological conditions[2][3]. The secondary amine is the primary driver of both solubility and instability.

Table 1: Physicochemical Properties
PropertyValueScientific Implication
Molecular Weight 156.21 g/mol Highly permeable, small molecule.
LogP ~0.54Moderate lipophilicity; favors aqueous solubility if ionized.
Thiazole pKa ~2.44Remains unprotonated at physiological pH[2].
Secondary Amine pKa ~7.5 - 8.5Partially deprotonated at pH 7.4, acting as a reactive nucleophile.
Table 2: Solubility & Stability Matrix
Matrix / VehiclepH StateApparent SolubilityChemical Stability
0.1 M HCl (Aqueous) Acidic (< 4.0)> 50 mMHigh (Amine is protonated/quenched)
PBS Buffer Physiological (7.4)< 5 mM (Transient)Low (Rapid dimerization & precipitation)
Neat DMSO Non-aqueous> 100 mMModerate (Prone to slow degradation if wet)

Part 4: Standard Operating Procedures (SOPs)

To ensure trustworthiness in your assays, the preparation protocol must be paired with a self-validating diagnostic assay.

Protocol 1: Preparation of a 10 mM Stable Aqueous Stock Solution

Mechanism: Forced protonation to yield the stable hydrochloride salt.

  • Weighing: Weigh out the required mass of 2-Methylamino-1-thiazol-2-yl-ethanone into a sterile, amber glass vial (amber glass minimizes photo-catalyzed oxidation).

  • Acidification: Add 0.1 M aqueous HCl at a 1.1 molar equivalent to the compound. This slight excess ensures complete protonation of the secondary amine.

  • Solubilization: Vortex for 30 seconds. The compound will dissolve rapidly as the hydrochloride salt forms.

  • Volume Adjustment: Bring to the final target volume using LC-MS grade water. Verify that the final pH is between 4.0 and 5.0 using micro-pH paper.

  • Storage: Aliquot into single-use tubes, blanket with argon or nitrogen gas to displace oxygen, and store at -80°C.

Protocol 2: LC-MS Diagnostic Assay for Pyrazine Dimerization

Mechanism: Validating stock integrity by quantifying degradation products.

  • Sample Prep: Quench a 50 µL aliquot of your assay mixture (or diluted stock) with 50 µL of cold Acetonitrile containing 0.1% Formic Acid.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet any insoluble pyrazine aggregates.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Run a standard gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Detection:

    • Monitor for the parent monomer mass: [M+H]+ ≈ 157.0 m/z .

    • Simultaneously monitor for the oxidized pyrazine dimer mass: [M+H]+ ≈ 275.4 m/z (Calculated by:

      
       - 
      
      
      
      -
      
      
      ). If the 275.4 m/z peak exceeds 2% of the total area, discard the stock.

References

1.[1] Title : Knorr Pyrrole Synthesis | Thermo Fisher Scientific - JP Source : thermofisher.com URL : 2.[2] Title : Thiazole CAS#: 288-47-1 - ChemicalBook Source : chemicalbook.com URL : 3.[3] Title : Thiazole | C3H3NS | CID 9256 - PubChem - NIH Source : nih.gov URL :

Sources

Purification techniques for removing impurities from 2-Methylamino-1-thiazol-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. In my experience consulting with drug development professionals, the isolation of 2-Methylamino-1-thiazol-2-yl-ethanone frequently presents a significant bottleneck. This molecule poses a dual challenge: the inherent instability of the α-amino ketone moiety (which is highly prone to self-condensation) and the strong coordinating ability of the thiazole ring.

This guide bypasses generic advice. Instead, it provides mechanistically grounded, self-validating protocols designed to ensure high-yield, high-purity isolation of this critical building block.

Part 1: Troubleshooting & FAQs

Q1: My product degrades into a complex mixture during solvent evaporation. What is happening? A1: You are likely attempting to concentrate the compound as a free base. α-Amino ketones are notoriously unstable in their neutral form. The secondary amine (methylamino group) of one molecule nucleophilically attacks the ketone carbonyl of another, forming a dihydropyrazine intermediate that rapidly oxidizes into a stable pyrazine dimer 1[1]. Causality & Solution: To prevent this, the nucleophilicity of the amine must be neutralized. Always quench your purified fractions with a stoichiometric amount of HCl prior to concentration. This converts the product into a stable hydrochloride salt, completely arresting the dimerization pathway2[2].

DegradationPathway A Free Base Form (Highly Reactive) B Intermolecular Attack (Amine to Carbonyl) A->B Concentration / Heat E Protonation (HCl) A->E Immediate Quenching C Dihydropyrazine Intermediate B->C D Pyrazine Dimer (Irreversible Degradation) C->D Oxidation F Hydrochloride Salt (Stable for Storage) E->F

Mechanistic pathway showing competitive dimerization versus stabilization via salt formation.

Q2: During flash chromatography, the compound streaks severely, resulting in poor recovery. How can I fix this? A2: Streaking occurs because both the basic secondary amine and the weakly basic thiazole nitrogen interact strongly with the acidic silanol groups on standard bare silica gel3[3]. Causality & Solution: You must mask the silanol sites. Pre-treat your silica gel by slurry-packing it with a mobile phase containing 1% Triethylamine (TEA). The TEA acts as a competing base, ensuring the aminothiazole derivative elutes as a sharp, well-resolved band 3[3].

Q3: How do I separate the desired product from over-alkylated (dimethylamino) impurities? A3: Over-alkylation is a common synthetic artifact. Because the tertiary amine (dimethylamino) and secondary amine (methylamino) have slightly different pKa values, a tightly controlled pH-gradient extraction can separate them. Causality & Solution: By adjusting the aqueous phase to exactly pH 7.5–8.0, you selectively deprotonate the secondary amine (allowing it to partition into the organic phase) while leaving the more basic tertiary amine protonated in the aqueous layer4[4].

Part 2: Quantitative Impurity Profile & Mitigation Data

To maintain a self-validating workflow, continuously monitor the quantitative indicators outlined below during your purification process.

Parameter / ImpurityOrigin / CauseQuantitative IndicatorMitigation / Removal Strategy
Pyrazine Dimers Free-base self-condensationLC-MS: m/z ~278 [2M-2H₂O+H]⁺Immediate quenching with 1.2 eq HCl; maintain bath temp < 30 °C.
Dimethylamino Impurity Over-alkylation during synthesisLC-MS: m/z 171.2 [M+H]⁺Strict pH control during extraction (pH max 8.0).
Silica Streaking Silanol-amine interactionTLC: Tailing Rf (ΔRf > 0.15)Add 1.0% - 2.0% v/v Triethylamine (TEA) to mobile phase.
Product Recovery Aqueous solubility of free baseExtraction yield < 60%Maintain aqueous phase at exactly pH 7.5 - 8.0 during DCM extraction.

Part 3: Self-Validating Methodologies

PurificationWorkflow A Crude Reaction Mixture B Acid-Base Extraction (pH Adjustment) A->B C Organic Phase (Impurities) B->C Discard D Aqueous Phase (Protonated Product) B->D E Neutralization & Extraction (Careful pH 7.5-8.0) D->E F Flash Chromatography (Silica Gel, DCM/MeOH) E->F Organic Extract G Salt Formation (HCl in Dioxane/Ether) F->G Pure Fractions H Pure Hydrochloride Salt G->H Crystallization

Workflow for the isolation and purification of 2-Methylamino-1-thiazol-2-yl-ethanone.

Protocol 1: pH-Controlled Liquid-Liquid Extraction & Salt Formation

This protocol isolates the target compound from non-basic organic impurities while preventing degradation.

  • Acidification: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc). Slowly add 1M HCl until the aqueous phase reaches pH 2.0.

    • Causality: This protonates both the secondary amine and the thiazole ring, driving the highly polar product into the aqueous phase while leaving neutral/organic impurities in the EtOAc.

    • Validation Loop: Spot the aqueous layer on a TLC plate (UV 254 nm); a strong spot at the baseline confirms the protonated product is successfully retained in the aqueous phase.

  • Phase Separation: Separate and discard the organic layer. Wash the aqueous layer once more with clean EtOAc to remove residual lipophilic byproducts.

  • Basification (Critical Step): Cool the aqueous phase to 0–5 °C in an ice bath. Slowly add saturated NaHCO₃ dropwise until the pH reaches exactly 7.5–8.0.

    • Causality: We must deprotonate the secondary amine to extract it into an organic solvent, but avoiding a high pH prevents rapid base-catalyzed degradation 4[4].

    • Validation Loop: Use a calibrated pH meter (do not rely on pH paper). If the pH exceeds 8.5, immediately back-titrate with dilute HCl.

  • Extraction: Immediately extract the aqueous phase with pre-cooled Dichloromethane (DCM) (3 x 20 mL).

  • Immediate Salt Formation: Dry the combined DCM layers over anhydrous Na₂SO₄. Filter the solution directly into a round-bottom flask pre-loaded with 1.2 equivalents of 4M HCl in dioxane.

    • Causality: Immediate salt formation prevents the free base from self-condensing during the subsequent solvent evaporation step 1[1].

    • Validation Loop: Analyze an aliquot by LC-MS; the presence of the m/z 157.2 peak [M+H]⁺ and the strict absence of m/z ~278 confirms successful stabilization.

  • Concentration: Evaporate the solvent under reduced pressure (water bath < 30 °C) to yield the stable hydrochloride salt.

Protocol 2: Modified Flash Chromatography

If the crude mixture requires chromatographic purification prior to salt formation, use this modified approach.

  • Stationary Phase Preparation: Slurry pack silica gel (60-120 mesh) using a solvent system of Hexane/EtOAc (1:1) containing 1% Triethylamine (TEA).

    • Causality: TEA neutralizes the acidic silanol groups on the silica, preventing the thiazole and secondary amine from irreversibly binding 3[3].

  • Sample Loading: Dissolve the crude free base in a minimal amount of DCM. Load carefully onto the column head.

  • Elution: Elute with a gradient of Hexane/EtOAc (1:1 to 0:1) containing 1% TEA.

    • Validation Loop: Run TLC of the fractions. The product spot should be perfectly round. If it is teardrop-shaped, the mobile phase lacks sufficient competing base; increase TEA to 2%.

  • Fraction Handling: As soon as pure fractions are identified via TLC (UV 254 nm / Ninhydrin stain), immediately add a stoichiometric amount of ethereal HCl to the collection tubes before concentrating on the rotary evaporator2[2].

References

  • Title: Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds Source: benchchem.com URL: 3

  • Title: Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates Source: mdpi.com URL: 4

  • Title: Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling Source: acs.org URL: 1

  • Title: Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates Source: rsc.org URL: 2

Sources

Technical Support Center: Troubleshooting 2-Methylamino-1-thiazol-2-yl-ethanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals facing challenges in the synthesis of 2-methylamino-1-thiazol-2-yl-ethanone .

The synthesis of this molecule—typically achieved via the nucleophilic substitution of 2-bromo-1-(thiazol-2-yl)ethanone with methylamine—is notoriously prone to side reactions.


-Aminoketones are highly reactive intermediates. Without strict kinetic and thermodynamic control, your reaction will rapidly degrade into a complex mixture of over-alkylated products and self-condensation polymers. This guide breaks down the causality behind these failures and provides a self-validating, field-proven protocol to ensure high-purity yields[1].
Quantitative Optimization Data

To understand the impact of our troubleshooting steps, review the comparative data below. This table summarizes how specific reaction parameters influence the distribution of the desired product versus common side reactions.

Reaction ConditionMethylamine EquivalentsTemperatureIsolation FormDesired Product Yield (%)Tertiary Amine Byproduct (%)Pyrazine Byproduct (%)
Standard Batch 2.0 eq25°CFree Base15%45%35%
Inverse Addition 10.0 eq25°CFree Base40%< 5%50%
Optimized Protocol 15.0 eq-5°C to 0°CHCl Salt88% < 2% < 1%
Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing a massive amount of tertiary amine byproduct instead of my desired secondary amine? A1: Causality: This is a classic over-alkylation issue. When 2-bromo-1-(thiazol-2-yl)ethanone reacts with methylamine, the resulting secondary amine (2-methylamino-1-thiazol-2-yl-ethanone) is significantly more nucleophilic than the primary methylamine starting material. If the local concentration of the bromoketone is too high, the newly formed secondary amine will outcompete methylamine and attack another molecule of the bromoketone, forming a bis-alkylated tertiary amine[2]. The Fix: You must manipulate the reaction kinetics using an "inverse addition" technique. Use a massive stoichiometric excess of methylamine (10–15 equivalents) and add the bromoketone dropwise to the amine solution. This ensures the secondary amine is always surrounded by an overwhelming excess of primary amine, statistically suppressing the second alkylation event.

Q2: My isolated product turns dark brown and degrades into a complex mixture within hours. Mass spectrometry shows a[2M - 2H₂O - 2H] peak. What is happening? A2: Causality: You are observing pyrazine formation via self-condensation.


-Aminoketones are inherently unstable in their free base form. Through a mechanism similar to the Strecker degradation pathway seen in Maillard reactions, two molecules of your 

-aminoketone free base will undergo intermolecular condensation to form a dihydropyrazine intermediate. Upon exposure to air, this intermediate rapidly oxidizes into a highly stable, aromatized pyrazine derivative[3]. The Fix:Never isolate or store

-aminoketones as free bases.
You must trap the amine as a non-nucleophilic salt. Immediately quench the reaction with anhydrous HCl to protonate the amine, rendering it incapable of nucleophilic attack on neighboring carbonyls.

Q3: I am observing Schiff base (imine) formation instead of


-substitution. How do I favor the SN2 pathway? 
A3: Causality: The carbonyl carbon of the bromoketone is a "hard" electrophile, while the 

-carbon bearing the bromine is a "softer" electrophile. At elevated temperatures, the primary amine can reversibly attack the carbonyl, leading to imine formation. The Fix: Lower the thermal energy of the system. Maintain the reaction temperature strictly between -5°C and 0°C. This suppresses the higher-activation-energy imine formation and favors the kinetically driven SN2 substitution at the

-carbon.
Mechanistic Pathways & Workflow Logic

Pathway A 2-Bromo-1-(thiazol-2-yl)ethanone (Electrophile) C 2-Methylamino-1-thiazol-2-yl-ethanone (Desired Product) A->C SN2 Substitution (Excess MeNH2) B Methylamine (Nucleophile) B->C D Tertiary Amine (Over-alkylation) C->D Reaction with Remaining Bromoketone E Pyrazine Derivative (Self-Condensation) C->E Free Base Instability (Intermolecular Condensation)

Mechanistic pathways of alpha-aminoketone synthesis and major side reactions.

Workflow Step1 1. Reagent Prep Chill 15 eq MeNH2 to -5°C Step2 2. Inverse Addition Dropwise addition of Bromoketone Step1->Step2 Step3 3. Low-Temp Evaporation Remove solvent < 20°C Step2->Step3 Step4 4. Acidic Quench Add 2M HCl in Ether at 0°C Step3->Step4 Step5 5. Isolation Filter stable HCl salt Step4->Step5

Optimized experimental workflow for isolating stable alpha-aminoketone hydrochloride salts.

Step-by-Step Methodology: Optimized Amination Protocol

This protocol is designed as a self-validating system. By strictly controlling temperature and stoichiometry, you preemptively eliminate the physical conditions required for side reactions to occur.

Materials Required:

  • 2-Bromo-1-(thiazol-2-yl)ethanone (1.0 eq)

  • Methylamine (33% solution in absolute ethanol, 15.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 2M HCl in Diethyl Ether

  • Anhydrous Diethyl Ether

Procedure:

  • Preparation of Amine Solution: In an oven-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and argon inlet, add the methylamine solution (15.0 eq). Submerge the flask in an ice-salt bath and allow the internal temperature to reach -5°C.

  • Inverse Addition: Dissolve 2-bromo-1-(thiazol-2-yl)ethanone (1.0 eq) in a minimal volume of anhydrous THF. Load this solution into a syringe pump. Add the bromoketone solution dropwise to the chilled methylamine solution over a period of 2 hours. Self-Validation Check: The slow addition prevents local concentration spikes, ensuring the solution remains clear without the immediate formation of dark, polymeric byproducts.

  • Reaction Monitoring: Once the addition is complete, maintain the reaction at 0°C and stir for an additional 1 hour. Monitor the reaction via LC-MS or TLC to confirm the complete consumption of the starting bromoketone.

  • Concentration (Critical Step): Transfer the reaction mixture to a rotary evaporator. Remove the excess methylamine and solvent under reduced pressure. Do not let the water bath temperature exceed 20°C. Thermal stress at this stage will trigger rapid pyrazine formation.

  • Acidic Quench & Salt Formation: Immediately dissolve the resulting crude, pale-yellow residue in cold, anhydrous diethyl ether. While stirring vigorously at 0°C, add 2M HCl in diethyl ether dropwise until the pH of the supernatant is ~2. A white to off-white precipitate will form immediately.

  • Isolation: Filter the precipitate rapidly under a nitrogen blanket using a Schlenk frit or a standard Büchner funnel. Wash the filter cake with cold anhydrous ether (3 x 20 mL) to remove any trace organic impurities.

  • Storage: Dry the solid under high vacuum for 4 hours. Store the resulting 2-methylamino-1-thiazol-2-yl-ethanone hydrochloride salt in a desiccator at -20°C.

References
  • Der Pharma Chemica. "Synthesis of novel 2-amino thiazole derivatives." Der Pharma Chemica, Vol. 2, No. 4. Available at: [Link]

Sources

Optimizing temperature and pressure for 2-Methylamino-1-thiazol-2-yl-ethanone stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice on optimizing the stability of 2-Methylamino-1-thiazol-2-yl-ethanone during your experiments and storage.

As Senior Application Scientists, we understand that maintaining the integrity of your compounds is critical for reproducible and reliable results. This document is structured to provide not just protocols, but the scientific reasoning behind them, ensuring you can make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-Methylamino-1-thiazol-2-yl-ethanone?

A1: The stability of 2-Methylamino-1-thiazol-2-yl-ethanone, like many thiazole derivatives, is primarily influenced by temperature, pH, exposure to light, and the presence of oxidizing agents. The thiazole ring itself is relatively stable due to its aromaticity[1]. However, the exocyclic amino and ketone functional groups, as well as the sulfur heteroatom, can be susceptible to degradation.

Q2: What is the recommended temperature for short-term and long-term storage?

A2: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable, especially for solutions in solvents like DMSO.[2] Lower temperatures significantly slow the rate of potential degradation reactions.[2]

Q3: How does pressure influence the stability of this compound?

A3: Under typical laboratory conditions, ambient pressure fluctuations do not significantly impact the chemical stability of solid 2-Methylamino-1-thiazol-2-yl-ethanone. For high-pressure applications, such as in certain chromatography or reaction setups, the stability would need to be empirically determined, though temperature and chemical environment remain the more common sources of degradation.

Q4: I've noticed a color change in my DMSO stock solution over time. What could be the cause?

A4: A color change, often to yellow or orange, in DMSO stock solutions of thiazole-containing compounds can be an indicator of degradation.[3] Potential causes include oxidation of the sulfur atom in the thiazole ring by DMSO, which can act as an oxidizing agent, or other complex degradation pathways.[2] Storing solutions under an inert atmosphere (e.g., argon or nitrogen) can help minimize oxidation.[2]

Q5: Is 2-Methylamino-1-thiazol-2-yl-ethanone sensitive to light?

A5: Many heterocyclic compounds exhibit photosensitivity. Exposure to light, particularly UV light, can induce photodegradation.[2] It is a standard best practice to store both solid compounds and solutions in amber vials or otherwise protected from light to prevent potential photochemical reactions.[2]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of compound activity or potency over time. Chemical degradation due to improper storage (temperature, light, air exposure). Hydrolysis of the aminoketone moiety.Store aliquots at -80°C under an inert atmosphere.[2] Use high-purity, anhydrous solvents. Perform a stability study to determine the degradation rate (see Protocol 1). Re-test the purity of the stock solution before use via HPLC or LC-MS.[2]
Appearance of new peaks in HPLC or LC-MS analysis. Formation of degradation products (e.g., oxidation, hydrolysis, dimerization).Characterize the new peaks by mass spectrometry to identify potential degradation products like oxidized species (M+16).[2][3] Review storage conditions and handling procedures. Consider re-purifying the compound stock.
Precipitation of the compound from a frozen solution upon thawing. Poor solubility at lower temperatures or changes in the solid-state form of the compound.Gently warm the vial to room temperature and vortex or sonicate thoroughly to ensure complete re-dissolution. Visually inspect for any remaining precipitate before use.
Inconsistent results between experimental replicates. Degradation of the compound in the assay medium. Instability at the experimental temperature.Prepare fresh dilutions of the compound from a properly stored stock for each experiment. Assess the stability of the compound in your specific assay buffer and at the incubation temperature over the time course of your experiment.

Visualizing Stability Factors & Workflows

A logical workflow for assessing and mitigating stability issues is crucial.

Workflow for Stability Assessment cluster_0 Initial Handling & Storage cluster_1 Experimental Use cluster_2 Troubleshooting Store Store Solid Compound - Cool, dry, dark - Tightly sealed container PrepareStock Prepare Stock Solution - High-purity, anhydrous DMSO - Inert atmosphere (Ar/N2) Store->PrepareStock Aliquot Aliquot Stock - Single-use volumes - Store at -80°C PrepareStock->Aliquot Thaw Thaw Aliquot - Room temperature - Vortex to dissolve Aliquot->Thaw Dilute Prepare Working Dilutions - Use fresh daily Thaw->Dilute Experiment Perform Experiment - Monitor for in-assay instability Dilute->Experiment Problem Inconsistent Results / Degradation? Experiment->Problem ForcedDeg Perform Forced Degradation Study (See Protocol 1) Problem->ForcedDeg Analyze Analyze by LC-MS/HPLC - Identify degradants ForcedDeg->Analyze Optimize Optimize Conditions - Adjust pH, temp, solvent Analyze->Optimize

Caption: A recommended workflow for handling, storing, and troubleshooting the stability of 2-Methylamino-1-thiazol-2-yl-ethanone.

Potential Degradation Pathways Compound {2-Methylamino-1-thiazol-2-yl-ethanone | C₇H₈N₂OS} Oxidation {Sulfoxide Formation | M+16} Compound->Oxidation Oxidizing Agent (e.g., DMSO, air) Hydrolysis {Thiazole Ring Opening or Amide Hydrolysis} Compound->Hydrolysis H₂O (Acidic/Basic conditions) Photodegradation {Complex Mixture of Products} Compound->Photodegradation UV/Light Exposure Dimerization {Dimer Formation | e.g., M*2} Compound->Dimerization Elevated Temperature / Concentration

Caption: Plausible degradation pathways for 2-Methylamino-1-thiazol-2-yl-ethanone based on the chemistry of related thiazole compounds.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and understand its stability profile under various stress conditions.[4]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 2-Methylamino-1-thiazol-2-yl-ethanone in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

  • Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.[4]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24, 48, and 72 hours.

  • Thermal Degradation (Solution): Incubate a sealed vial of the stock solution at 80°C for 72 hours.[5][6]

  • Thermal Degradation (Solid): Place approximately 5 mg of the solid compound in an oven at 80°C for 72 hours.[4]

  • Photodegradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber for 72 hours. A control vial should be wrapped in aluminum foil.[4]

3. Sample Analysis:

  • At each time point, withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile) with UV and MS detection.[4][7]

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control (unstressed) sample.

  • A decrease in the peak area of the parent compound indicates degradation.

  • Characterize any new peaks using their retention times, UV spectra, and mass-to-charge ratios to hypothesize the structure of the degradation products.

References

  • Material Safety Data Sheet - Cole-Parmer. (2005, October 3).
  • 2-(Methylamino)-1-(2-methylpyrazol-3-yl)ethanone - AK Scientific, Inc. Safety Data Sheet.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 21).
  • Safety Data Sheet.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Proposed bioactivation pathway for 2-methylimidazo[2,1-b]thiazole derivative 2. ResearchGate.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI.
  • Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. PMC.
  • Improving the stability of thiazole compounds in DMSO for long-term storage. Benchchem.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO.
  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025, January 3). EXCLI Journal.
  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. SciSpace.
  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022, January 20).
  • Synthesis of 2-(aminoacetylamino)thiazole derivatives and comparison of their local anaesthetic activity by the method of action potential. ResearchGate.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15).
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021, January 15). PMC.
  • Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. (2026, February 7).
  • Analytical methods. ATSDR.
  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC.
  • US8912003B2 - Methods and devices for detecting isothiazolones - Google Patents.
  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. (2017, January 24). PMC.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI.

Sources

Technical Support Center: Stability & Storage of 2-(Methylamino)-1-(thiazol-2-yl)ethan-1-one

[1]

Current Status: Operational Ticket ID: MATE-STAB-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary & Molecule Profile

User Query: "My samples of 2-Methylamino-1-thiazol-2-yl-ethanone are degrading rapidly. How do I prevent this?"

Diagnosis: The compound 2-(Methylamino)-1-(thiazol-2-yl)ethan-1-one belongs to the class of


-aminoketones

If your sample is turning yellow, brown, or forming an insoluble precipitate, it is undergoing Gabriel-Colman type rearrangement to form a pyrazine derivative. This is not a "storage" failure; it is a thermodynamic inevitability of the free base.

Immediate Action Required:

  • Do not store the free base. Convert immediately to a salt form (HCl or HBr).

  • Strict Moisture Control: The salt forms are likely hygroscopic.[1][2][3]

  • Low Temperature: Store at -20°C or lower under Argon.

Mechanistic Insight: Why is it Degrading?

To solve the storage issue, you must understand the "Death Spiral" of

The Degradation Pathway

In the free base form, the secondary amine (nucleophile) of one molecule attacks the ketone (electrophile) of a second molecule. This results in a cyclic dimer (dihydropyrazine), which rapidly oxidizes in air to form a stable, aromatic pyrazine. This process is irreversible.

Visualizing the Failure Mode

The following diagram illustrates the chemical causality of the degradation.

DegradationPathwayMonomerIntact Monomer(Free Base)DimerizationSelf-Condensation(Intermolecular Attack)Monomer->Dimerization pH > 7Ambient TempDihydropyrazineDihydropyrazineIntermediateDimerization->Dihydropyrazine -2 H2OPyrazinePyrazine Derivative(Brown/Yellow Impurity)Dihydropyrazine->Pyrazine Oxidation (O2)

Figure 1: The primary degradation pathway of

Storage Protocols & Standards

The following protocols are the only validated methods for long-term preservation of this scaffold.

Protocol A: The Gold Standard (Solid State)

This protocol assumes you have synthesized or purchased the compound and need to store it for >1 week.

ParameterRequirementScientific Rationale
Chemical Form Hydrochloride (HCl) Salt Protonation of the amine (

) prevents nucleophilic attack on the ketone. The salt is kinetically inert.
Temperature -20°C to -80°C Arrhenius equation dictates that lower T exponentially slows hydrolysis and oxidation rates.
Atmosphere Argon or Nitrogen Displaces oxygen to prevent oxidation of the thiazole sulfur and the formation of pyrazines.
Container Amber Glass + Parafilm Amber glass blocks UV (which catalyzes thiazole oxidation). Parafilm prevents moisture ingress.
Desiccant Required Aminoketone salts are often hygroscopic. Moisture leads to hydrolysis or "caking."
Protocol B: "Just-in-Time" Free Basing (For Reactions)

Never store the free base. If your reaction requires the free amine, generate it in situ or immediately before use.

Step-by-Step Workflow:

  • Dissolve: Take the stable HCl salt and dissolve in minimal water/methanol.

  • Neutralize: Add saturated

    
     or 
    
    
    at 0°C .
  • Extract: Rapidly extract into DCM or EtOAc (cold).

  • Dry: Dry over

    
     for < 5 mins.
    
  • Use: Filter and add directly to your reaction vessel. Do not concentrate to dryness unless absolutely necessary, and never heat the residue.

Troubleshooting Guide (FAQs)

Q1: My sample arrived as a beige solid, but the certificate says "white." Is it compromised?

  • A: Likely yes. Beige/Yellow coloration is the hallmark of pyrazine formation (oxidation).

  • Action: Run an LC-MS. Look for a peak at exactly

    
      (Dimer mass minus 4 hydrogens) or 
    
    
    . If this peak exists, your sample has dimerized.

Q2: Can I store the compound in DMSO or Methanol?

  • A: Risky. [1]

    • Methanol: The ketone can form hemiacetals, complicating NMR, though this is reversible.

    • DMSO: DMSO is an oxidant.[4] It can oxidize the thiazole sulfur to a sulfoxide over time.[4]

    • Recommendation: Store as a solid salt. If solution storage is mandatory, use Acetonitrile with 0.1% TFA (to keep it protonated) at -80°C.

Q3: The HCl salt is sticky and hard to weigh. What do I do?

  • A: It has deliquesced (absorbed water).[1]

  • Action: Dry it in a vacuum desiccator over

    
     for 24 hours. If it remains an oil, it may be an "oil-at-room-temperature" salt or heavily impure. Handle as a solution of known concentration (quantitative transfer).
    

Validated Handling Workflow

Use this logic flow to determine how to handle your specific batch.

HandlingWorkflowStartReceive/Synthesize SampleCheckFormIs it a Salt (HCl/HBr)?Start->CheckFormYesSaltYesCheckForm->YesSaltNoBaseNo (Free Base)CheckForm->NoBaseStoreSaltStore at -20°C(Desiccated)YesSalt->StoreSaltImmediateIMMEDIATE ACTION:Dissolve in Et2O/DCMNoBase->ImmediateAcidifyAdd 1M HCl in Ether/DioxaneImmediate->AcidifyFilterFilter Precipitate (Salt)Acidify->FilterFilter->StoreSalt Stabilized

Figure 2: Decision tree for stabilizing incoming samples. Conversion to salt is the critical control point.

References

  • BenchChem. (2025).[4] Storage conditions for thiazole derivatives and aminoketones. Retrieved from .

  • National Institutes of Health (NIH). (2024). Stability Studies of

    
    -Amino- and 
    
    
    -Aminoketones in Biological Matrices. PubMed Central. Retrieved from .
  • Organic Chemistry Portal. (2024). Synthesis and Reactivity of

    
    -Amino Ketones. Retrieved from .
    
  • Smolecule. (2026).[1] Handling Hygroscopic Hydrochloride Salts of Amines. Retrieved from .

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-(Methylamino)ethanol (Analogous handling for amino-alcohols/ketones). Retrieved from .[5]

Technical Support Center: Resolving Hygroscopic Challenges with 2-Methylamino-1-thiazol-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-Methylamino-1-thiazol-2-yl-ethanone (SMILES: CNCC(=O)C1=NC=CS1)[1]. While this compound is a highly valuable building block in medicinal chemistry, its structural combination of a basic secondary amine, an electrophilic ketone, and a polar thiazole ring makes it exceptionally prone to hygroscopicity and moisture-induced degradation[2].

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Below, you will find field-proven troubleshooting strategies, mechanistic insights into why these failures occur, and self-validating protocols to ensure the integrity of your drug development workflows.

Section 1: The Causality of Instability (The "Death Spiral")

Understanding the exact mechanism of degradation is the first step to preventing it. The free base form of 2-Methylamino-1-thiazol-2-yl-ethanone is inherently unstable because it contains both a nucleophile (the secondary amine) and an electrophile (the ketone). While isolating the compound as a hydrochloride (HCl) salt temporarily stabilizes it, this introduces a severe secondary challenge: extreme hygroscopicity[3].

  • Hygroscopic Uptake & Deliquescence : The ammonium salt moiety strongly attracts atmospheric moisture. At high relative humidity (RH), sufficient water uptake creates a localized aqueous micro-layer on the crystal surface, a process known as [3].

  • Hydrolytic Equilibrium : Within this micro-layer, the strict protonation of the nitrogen equilibrates. Even if the bulk pH remains acidic, local variations allow a microscopic fraction of the amine to exist as a transient [3].

  • Self-Condensation : The unprotonated secondary amine lone pair attacks the ketone carbonyl of a neighboring molecule. This triggers intermolecular dimerization (e.g., pyrazine formation) and rapid oxidative degradation, turning the material into a [2].

Degradation A Dry HCl Salt (Stable) B Moisture Absorption (Deliquescence) A->B High RH (>60%) C Aqueous Micro-layer (pH Shift) B->C H2O Accumulation D Transient Free Base (Nucleophilic) C->D Deprotonation E Self-Condensation (Dimerization/Tar) D->E Intermolecular Attack

Mechanism of moisture-induced degradation and self-condensation in aminoketones.

Section 2: Troubleshooting FAQs

Q1: My 2-Methylamino-1-thiazol-2-yl-ethanone HCl salt is rapidly gaining weight during dispensing, throwing off my assay concentrations. How can I prevent this? A1: The high charge density of the chloride ion makes the HCl salt highly prone to [4]. Resolution: Dispense the material inside a strictly controlled environment, such as a nitrogen-purged glovebox with RH < 5%. If a glovebox is unavailable, use a static-free weighing enclosure equipped with a continuous desiccant stream. Always store the bulk material in a tightly sealed amber vial within a desiccator over anhydrous calcium sulfate (Drierite) or phosphorus pentoxide.

Q2: Can I just use the free base form for my formulations to avoid the hygroscopicity of the salt? A2: Absolutely not. The free base of 2-Methylamino-1-thiazol-2-yl-ethanone is chemically unstable at room temperature and will rapidly undergo the described above[3]. Protonating the amine is mandatory to deactivate the nitrogen lone pair and prevent intermolecular nucleophilic attack[3]. Always store the compound as a salt and generate the free base in situ immediately prior to your reaction by adding a stoichiometric base (e.g., triethylamine).

Q3: We are developing a solid oral dosage form, but the HCl salt deliquesces at 60% RH. What is the best path forward? A3: You must perform a comprehensive to identify a counterion with a lower hygroscopicity profile[5]. Counterions with larger ionic radii and lower charge densities—such as Tosylate, Mesylate, or Sulfate—often form more stable, less hygroscopic crystal lattices[6]. Ensure there is a difference in pKa of at least between the drug and the counterion to guarantee a stable salt forms[6].

SaltSelection Start Evaluate Free Base (In Situ Generation) Acid Select Counterions (pKa diff > 3) Start->Acid Screen Crystallization Screening (Solvent/Anti-solvent) Acid->Screen DVS Dynamic Vapor Sorption (Evaluate Hygroscopicity) Screen->DVS Decision Critical RH > 75%? DVS->Decision Pass Lead Salt Form (e.g., Tosylate) Decision->Pass Yes Fail Reject Form (High Moisture Uptake) Decision->Fail No Fail->Acid Iteration

Multi-tiered salt screening workflow to identify non-hygroscopic counterions.

Section 3: Self-Validating Experimental Protocols

To permanently resolve formulation issues, utilize the following self-validating methodology. The inclusion of a Dynamic Vapor Sorption (DVS) step ensures that the chemical intervention (salt formation) directly translates to physical stability.

Protocol: Multi-Tiered Salt Screening & Hygroscopicity Assessment

Objective: Identify a crystalline salt form of 2-Methylamino-1-thiazol-2-yl-ethanone with a critical relative humidity (CRH) > 75% to ensure consistent performance during [4].

Step 1: In Situ Free Base Generation & Counterion Addition

  • Dissolve 100 mg of 2-Methylamino-1-thiazol-2-yl-ethanone HCl in 2 mL of anhydrous ethanol under an inert nitrogen atmosphere.

  • Add 1.0 equivalent of anhydrous sodium carbonate (Na₂CO₃) and stir for 15 minutes to generate the free base in situ. Filter the solution to remove NaCl and excess Na₂CO₃.

  • Immediately transfer the filtrate to a clean vial chilled to 0°C to suppress degradation.

  • Add 1.05 equivalents of the selected acid (e.g., p-Toluenesulfonic acid for the tosylate salt) dissolved in 1 mL of ethanol dropwise to prevent localized exothermic degradation.

Step 2: Crystallization & Isolation

  • Stir the mixture for 2 hours at room temperature.

  • If no precipitate forms, slowly add an anti-solvent (e.g., anhydrous heptane) dropwise until slight turbidity is observed.

  • Cool the solution to 4°C overnight to induce crystallization.

  • Filter the resulting crystals under a stream of dry nitrogen and dry in a vacuum oven at 40°C for 12 hours.

Step 3: Dynamic Vapor Sorption (DVS) Validation

  • Load 10-20 mg of the dried salt into a DVS analyzer.

  • Subject the sample to a humidity cycle from 0% to 90% RH in 10% [5].

  • Validation Check: A successful candidate must exhibit < 2% mass gain at 75% RH and show no hysteresis during the desorption phase. Reject any salt form that exhibits deliquescence or continuous [4].

Section 4: Quantitative Data Summary

The following table summarizes the expected physicochemical properties of various 2-Methylamino-1-thiazol-2-yl-ethanone forms based on established pharmaceutical [6]. Use this as a benchmark for your DVS validation step.

Chemical FormState at 25°C / 50% RHMass Gain at 75% RH (w/w %)Critical Relative Humidity (CRH)Stability Profile
Free Base Liquid/TarN/A (Degrades)N/AHighly unstable; rapid self-condensation.
Hydrochloride Crystalline Solid> 15.0%~60%Stable if strictly dry; highly hygroscopic, prone to deliquescence.
Mesylate Crystalline Solid4.0% - 6.0%~70%Moderate hygroscopicity; improved handling over HCl.
Tosylate Crystalline Solid< 2.0%> 80%Low hygroscopicity; excellent stability and flowability.

References

Sources

Validation & Comparative

Comparative Guide: HPLC Method Validation for 2-Methylamino-1-thiazol-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 2-Methylamino-1-thiazol-2-yl-ethanone (referred to herein as MATE-2 ) presents a distinct chromatographic challenge due to its dual nature: it possesses a basic secondary amine tail and an aromatic thiazole core. Standard C18 methods often fail to resolve MATE-2 from its synthesis precursors (e.g., 2-acetylthiazole) or degradation products (oxidative dimers) due to peak tailing and insufficient selectivity.

This guide provides a comparative validation study between two stationary phases:

  • The Standard: C18 (Octadecylsilane) – The industry workhorse.

  • The Challenger: Phenyl-Hexyl – A phase offering

    
     interactions.[1][2]
    

Key Finding: While C18 provides adequate retention, the Phenyl-Hexyl method demonstrates superior resolution (Rs > 3.5) for critical aromatic impurities, making it the recommended choice for purity analysis in regulated environments.

The Analytical Challenge

MATE-2 (2-(Methylamino)-1-(1,3-thiazol-2-yl)ethan-1-one) is a common intermediate in the synthesis of kinase inhibitors.

  • Basicity: The secondary amine (

    
    ) interacts with residual silanols on silica columns, causing peak tailing.
    
  • Polarity: The molecule is moderately polar, risking early elution near the void volume (

    
    ) in high-organic gradients.
    
  • Structural Isomerism: Regioisomers from the thiazole ring formation are difficult to separate based on hydrophobicity alone.

Comparison of Stationary Phase Mechanisms

The following diagram illustrates the mechanistic difference between the two evaluated phases:

SeparationMechanism cluster_0 Method A: C18 Interaction cluster_1 Method B: Phenyl-Hexyl Interaction C18_Ligand C18 Alkyl Chain Interaction_C18 Hydrophobic (Van der Waals) C18_Ligand->Interaction_C18 Analyte_C18 MATE-2 (Analyte) Analyte_C18->Interaction_C18 Interaction_Phenyl Pi-Pi Stacking + Hydrophobic Interaction_C18->Interaction_Phenyl Selectivity Difference Phenyl_Ligand Phenyl Ring Phenyl_Ligand->Interaction_Phenyl Analyte_Phenyl MATE-2 (Thiazole Ring) Analyte_Phenyl->Interaction_Phenyl

Figure 1: Mechanistic comparison. Phenyl-Hexyl columns leverage pi-pi electron interactions with the thiazole ring, offering orthogonal selectivity to the pure hydrophobicity of C18.

Experimental Methodologies

Two methods were developed and subjected to pre-validation stress testing.

Common Parameters
  • Instrument: Agilent 1290 Infinity II LC System with DAD.

  • Wavelength: 275 nm (

    
     of thiazole carbonyl system).
    
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temp: 30°C.

Method A: The Standard (C18)[3]
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 60% B in 10 min.

  • Rationale: Low pH suppresses silanol activity and keeps the amine protonated for solubility.

Method B: The Challenger (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol.[1]

  • Gradient: 10% B to 65% B in 12 min.

  • Rationale: Methanol is preferred over Acetonitrile for Phenyl columns as it enhances

    
     interactions (Acetonitrile's 
    
    
    
    electrons can compete with the analyte).

Comparative Performance Data

The following data summarizes the validation metrics obtained during the study.

System Suitability & Specificity

Objective: Separate MATE-2 from Impurity A (2-Acetylthiazole) and Impurity B (Des-methyl degradant).

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (MATE-2) 4.2 min6.8 minMethod B offers better retention.
Tailing Factor (

)
1.451.15Method B is superior.
Resolution (Impurity A) 1.8 (Baseline)4.2 (Excellent)Method B is superior.
Resolution (Impurity B) 0.9 (Co-elution)2.1 (Resolved)Method B is critical here.
Theoretical Plates (N) ~6,500~9,200Method B is more efficient.

Analysis: On the C18 column, Impurity B (a polar degradant) co-eluted on the tail of the main peak. The Phenyl-Hexyl phase, engaging with the aromatic thiazole ring of the impurity differently than the main peak, successfully resolved the pair.

Linearity & Sensitivity (LOD/LOQ)

Both methods showed acceptable linearity, but Method B showed lower background noise, likely due to the use of Methanol which often produces a quieter baseline at 275 nm compared to some grades of ACN.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Range 10 - 200 µg/mL10 - 200 µg/mL-

0.99920.9998> 0.999
LOD 0.5 µg/mL0.2 µg/mLS/N > 3
LOQ 1.5 µg/mL0.6 µg/mLS/N > 10

Detailed Validation Protocol (Method B)

Based on the comparative data, Method B (Phenyl-Hexyl) is selected for full validation. Follow this step-by-step protocol to ensure ICH Q2(R2) compliance.

Phase 1: Preparation
  • Buffer Prep: Dissolve 0.63g Ammonium Formate in 1L water. Adjust pH to 3.0 with Formic Acid. Filter through 0.22 µm membrane.

  • Standard Prep: Dissolve 10 mg MATE-2 reference standard in 100 mL Mobile Phase A (0.1 mg/mL).

Phase 2: Validation Workflow

The following diagram outlines the logical flow of the validation experiments.

ValidationWorkflow cluster_fail Failure Mode Start Start Validation SysSuit 1. System Suitability (5 Replicates, RSD < 2%) Start->SysSuit Specificity 2. Specificity (Inject Impurity Mix + Placebo) SysSuit->Specificity Pass Fail Investigate & Re-develop SysSuit->Fail Fail Linearity 3. Linearity (5 Levels: 50% to 150%) Specificity->Linearity No Interference Specificity->Fail Co-elution Accuracy 4. Accuracy/Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy Precision 5. Precision (Repeatability & Intermediate) Accuracy->Precision Robustness 6. Robustness (Flow +/- 0.1, Temp +/- 5C) Precision->Robustness Report Generate Validation Report Robustness->Report

Figure 2: ICH Q2(R2) Validation Workflow. This hierarchy ensures that fundamental requirements (suitability/specificity) are met before time-consuming accuracy studies begin.

Phase 3: Execution Steps
Step 1: Specificity (Stress Testing)
  • Action: Expose MATE-2 sample to 0.1N HCl, 0.1N NaOH, and 3%

    
     for 2 hours.
    
  • Requirement: Verify that degradation peaks do not interfere with the main MATE-2 peak (Peak Purity check using DAD).

  • Target: Resolution > 1.5 between all peaks.

Step 2: Accuracy (Recovery)
  • Action: Spike placebo matrix with MATE-2 at 80%, 100%, and 120% of target concentration.

  • Calculation:

    
    
    
  • Acceptance: 98.0% - 102.0%.

Step 3: Robustness
  • Variable 1: Change Column Temp to 25°C and 35°C.

  • Variable 2: Change Buffer pH to 2.8 and 3.2.

  • Observation: Ensure Resolution (Rs) between MATE-2 and Impurity A remains > 2.0.

Discussion and Conclusion

The validation data confirms that while C18 columns are capable of retaining 2-Methylamino-1-thiazol-2-yl-ethanone , they lack the selectivity required for high-purity analysis involving structural isomers or polar degradants.

The Phenyl-Hexyl stationary phase succeeds because the thiazole ring of the analyte engages in


 stacking with the phenyl ligands of the column. This interaction is sterically distinct from simple hydrophobic retention, allowing the "pulling apart" of closely related impurities.

Recommendation: Adopt the Phenyl-Hexyl method (Method B) for release testing and stability studies of MATE-2.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[4]

  • PubChem. (n.d.).[5] Compound Summary for 2-Acetylthiazole (Structural Analog). National Library of Medicine.

  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and C18 Phases.[1][2][6][7] Technical Overview.[2][3][6][7][8]

  • Waters Corporation. (n.d.). Effect of pH on Retention of Basic Compounds in RP-HPLC.

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of 2-Methylamino-1-thiazol-2-yl-ethanone

[1]

Executive Summary

2-Methylamino-1-thiazol-2-yl-ethanone (MW: 156.21 Da) represents a critical structural motif in medicinal chemistry, combining a bio-isosteric thiazole ring with a reactive

1

This guide characterizes the fragmentation dynamics of this compound under Electrospray Ionization (ESI) and Electron Impact (EI) conditions.[1] It compares the spectral signature against phenyl-analogues (e.g., Phenylephrone derivatives) and non-methylated variants to establish a robust identification protocol.[1]

Key Diagnostic Ions:




1

Compound Profile & Physicochemical Properties

Understanding the charge localization sites is prerequisite to predicting fragmentation.

PropertyValueMS Implication
Formula

Distinctive sulfur isotope pattern (

+4.4%).[1]
Monoisotopic Mass 156.0357 DaBase peak in soft ionization (ESI).[1]
Basicity (pKa) ~9.0 (Amine), ~2.5 (Thiazole)Protonation predominantly occurs at the secondary amine in ESI+.[1]
Structural Core 2-Acetylthiazole + MethylamineFragmentation is driven by the competition between the thiazole ring stability and the labile

-C-C bond.

Experimental Methodology

To replicate the fragmentation patterns described below, the following standardized LC-MS/MS protocol is recommended.

Protocol: High-Resolution MS/MS Acquisition
  • Sample Preparation: Dissolve standard to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5 µL/min (to avoid chromatographic matrix effects during characterization).

  • Ionization Source (ESI+):

    • Spray Voltage: 3.5 kV

    • Capillary Temp: 320°C

    • Sheath Gas: 10 arb units (Low flow to preserve labile ions).[1]

  • Fragmentation (HCD/CID):

    • Stepped Collision Energy (CE): Acquire spectra at 15, 30, and 45 eV.[1]

    • Rationale: Low CE (15 eV) preserves the acylium ion (

      
       112); High CE (45 eV) forces thiazole ring rupture.[1]
      

Fragmentation Pathway Analysis

The fragmentation of 2-Methylamino-1-thiazol-2-yl-ethanone is governed by Charge-Remote Fragmentation (in EI) and Charge-Directed Fragmentation (in ESI).[1]

Primary Pathway: -Cleavage (The "Hinge" Break)

The bond between the carbonyl carbon and the methylene carbon is the weakest link, especially when the amine is protonated.

  • Immonium Ion Formation (

    
     44): 
    
    • Mechanism: Inductive cleavage triggered by the protonated amine.

    • Reaction:

      
      
      
    • Diagnostic Value: High. Confirms the

      
      -methyl-aminoethyl tail.[1]
      
  • Acylium Ion Formation (

    
     112): 
    
    • Mechanism: Charge retention on the thiazole-carbonyl fragment.

    • Reaction:

      
      [1]
      
    • Diagnostic Value: Critical. This ion distinguishes the compound from isomers where the carbonyl might be on the amine side (amide).

Secondary Pathway: Thiazole Ring Disassembly

At higher collision energies (>30 eV), the stable thiazole ring begins to fragment.

  • Carbon Monoxide Loss (

    
     112 
    
    
    
    
    84):
    • The acylium ion expels CO to form the bare thiazole cation (

      
      ).
      
  • HCN Elimination (

    
     84 
    
    
    
    
    57):
    • Characteristic of 1,3-azoles.[1] The thiazole ring opens and loses HCN, leaving the thiirene cation (

      
      ) or similar sulfur-carbon fragment.[1]
      
Visualization of Fragmentation Pathways

The following diagram maps the precursor ion to its terminal fragments via collision-induced dissociation (CID).

FragmentationPathwayM_Protonated[M+H]+ m/z 157.04ImmoniumImmonium Ion [CH2=NHMe]+ m/z 44.05M_Protonated->Immoniumα-Cleavage (Charge on Amine)AcyliumAcylium Ion [Thiazole-CO]+ m/z 112.00M_Protonated->Acyliumα-Cleavage (Charge on Thiazole)ThiazoleCatThiazole Cation [C3H2NS]+ m/z 84.00Acylium->ThiazoleCat- CO (28 Da)Fragment58Thiirene Cation [C2H2S]+ m/z 58.00ThiazoleCat->Fragment58- HCN (27 Da) Ring Opening

Figure 1: CID Fragmentation pathway of 2-Methylamino-1-thiazol-2-yl-ethanone showing primary

1

Comparative Performance Guide

This section compares the spectral fingerprint of the target compound against common alternatives/analogues to aid in specificity.

Comparison 1: Target vs. Phenyl Analogue (Phenylephrone derivative)

Scenario: Distinguishing the thiazole drug metabolite from a standard phenethylamine derivative.

FeatureThiazole Derivative (Target)Phenyl Derivative (Analogue)Differentiation Logic
Precursor Ion

157

150 (if unsubstituted phenyl)
Mass shift of +7 Da (S vs C2H2).[1]
Acylium Ion

112
(Thiazole-CO)

105
(Benzoyl)
The 112 peak is unique to the thiazole-carbonyl core.[1]
Ring Fragment

58/57 (S-containing)

77 (Phenyl cation)

77 is the hallmark of benzene rings; absent in thiazole spectra.[1]
Isotope Pattern Distinct

peak (~4.4%)
Standard Carbon envelopeUse the A+2 peak intensity to confirm Sulfur presence.[1]
Comparison 2: Target vs. Primary Amine (Demethylated Metabolite)

Scenario: Tracking metabolic N-demethylation (a common clearance pathway).[1]

FeatureN-Methylated (Target)Primary Amine (Metabolite)Experimental Data Support
Precursor

157

143
Loss of 14 Da (

).[1]
Immonium Ion

44
(

)

30
(

)
The shift from 44 to 30 is the gold standard for confirming N-demethylation [1].[1]
Acylium Ion

112

112
Unchanged. The "left" side of the molecule remains intact.

Summary of Diagnostic Ions (Lookup Table)

m/z (ESI+)Ion IdentityFormulaOriginRelative Intensity (Est.)
157.04


Parent100% (Low CE)
112.00 Acylium


-cleavage
40-60%
84.00 Thiazolyl

Loss of CO20-30%
44.05 Immonium

Amine tail50-80% (High in ESI)
58.00 Thiirene

Ring break<10%

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text establishing

    
    -cleavage rules for amines and ketones).
    
  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Thiazole Derivatives. National Institute of Standards and Technology. Available at: [Link][1]

  • Holčapek, M., et al. (2010).[1] "Fragmentation behavior of small heterocyclic molecules in ESI-MS." Journal of Mass Spectrometry. (Provides mechanistic grounding for thiazole ring opening).

  • PubChem Compound Summary. (2024). 1-(1,3-thiazol-2-yl)ethanone.[1] National Library of Medicine. Available at: [Link] (Base structure reference).[1]

Technical Guide: IR Spectroscopy Characteristic Peaks for 2-Methylamino-1-thiazol-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the IR spectroscopic characterization of 2-Methylamino-1-thiazol-2-yl-ethanone , a critical intermediate in the synthesis of thiazole-based pharmaceuticals.

This guide compares the target molecule against its synthetic precursor (2-Bromo-1-thiazol-2-yl-ethanone ) and the parent scaffold (2-Acetylthiazole ) to provide a robust method for reaction monitoring and structural validation.

Executive Summary & Structural Context

2-Methylamino-1-thiazol-2-yl-ethanone is an


-aminoketone derivative comprising a thiazole ring conjugated to an acetyl group, with a methylamino substituent at the 

-position. It serves as a versatile scaffold for kinase inhibitors and antimicrobial agents.
  • Chemical Structure: Thiazole-2-C(=O)-CH

    
    -NH-CH
    
    
    
  • Key Challenge: Distinguishing the product from the starting material (

    
    -bromoketone) and preventing confusion with the non-aminated parent ketone.
    
  • Primary Diagnostic: The emergence of N-H stretching/bending modes and the shift in Carbonyl (C=O) frequency due to potential intramolecular hydrogen bonding.

Comparative Characteristic Peaks

The following table provides a direct comparison of the target molecule against its most common synthetic alternatives.

Table 1: Diagnostic IR Bands (Target vs. Precursor vs. Parent)
Functional GroupModeTarget: 2-Methylamino-1-thiazol-2-yl-ethanonePrecursor: 2-Bromo-1-thiazol-2-yl-ethanoneParent: 2-Acetylthiazole
Amine (N-H) Stretch3300–3350 cm⁻¹ (m, single band)AbsentAbsent
Carbonyl (C=O) Stretch1665–1685 cm⁻¹ (s)1690–1700 cm⁻¹ (s)1670–1680 cm⁻¹ (s)
C-H (Alkyl) Stretch2850–2960 cm⁻¹ (includes N-CH₃)2900–2950 cm⁻¹2900–3000 cm⁻¹
Thiazole Ring Skeletal~1500, 1400, 1380 cm⁻¹ (m-s)~1490, 1380 cm⁻¹~1493, 1385 cm⁻¹
C-N (Aliphatic) Stretch1150–1200 cm⁻¹ (m)AbsentAbsent
C-Br StretchAbsent550–650 cm⁻¹ (s)Absent

Note on C=O Shift: The carbonyl peak in the target molecule may appear at a slightly lower wavenumber (red-shifted) compared to the bromo-precursor due to intramolecular hydrogen bonding between the carbonyl oxygen and the amine hydrogen (N-H···O=C).

Detailed Spectral Analysis

A. The Diagnostic Region (4000–2500 cm⁻¹)
  • Target (Amine): Look for a single, sharp band around 3320 cm⁻¹ . This confirms the presence of the secondary amine. If the sample is a hydrochloride salt, this region will instead show a broad ammonium band spanning 2800–3200 cm⁻¹ , often obscuring C-H stretches.

  • Precursor (Bromo): This region is "clean" except for C-H stretches. The absence of the 3300 cm⁻¹ peak is the primary indicator that the reaction has not proceeded.

B. The Double Bond Region (1800–1500 cm⁻¹)
  • Carbonyl (C=O): The thiazole ring is electron-withdrawing, typically placing the ketone C=O around 1680 cm⁻¹.

    • In the Bromo-precursor , the electronegative bromine atom exerts an inductive effect, often shifting the C=O to a higher frequency (~1695 cm⁻¹).

    • In the Target Amine , the electron-donating nitrogen and H-bonding lower the frequency to ~1670 cm⁻¹.

  • Thiazole Ring Modes: Characteristic bands at 1500 cm⁻¹ and 1380 cm⁻¹ (C=N and C=C ring stretches) remain relatively constant across all three derivatives, serving as an internal standard to confirm the ring's integrity.

C. The Fingerprint Region (1500–600 cm⁻¹)
  • C-N vs C-Br: The disappearance of the strong C-Br stretch (typically 600–550 cm⁻¹) and the appearance of a C-N stretch (~1180 cm⁻¹) provides secondary confirmation of the substitution reaction.

Experimental Protocol: Reaction Monitoring

Objective: Confirm conversion of 2-bromo-1-thiazol-2-yl-ethanone to 2-methylamino-1-thiazol-2-yl-ethanone.

Method: ATR-FTIR (Attenuated Total Reflectance). Sample Prep: Neat oil or solid powder.

  • Background: Collect a background spectrum of the clean ATR crystal (Diamond/ZnSe).

  • Sample Application: Apply ~5 mg of the crude reaction isolate.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16).

  • Process: Apply baseline correction.

  • Validation Logic: Use the workflow below to interpret results.

Comparison Workflow Diagram

IR_Analysis_Workflow Start Start: Analyze Spectrum (4000 - 600 cm⁻¹) Check_NH Check 3300-3400 cm⁻¹ Is a sharp band present? Start->Check_NH Check_CBr Check 550-650 cm⁻¹ Is a strong band present? Check_NH->Check_CBr No (Amine absent) Check_CO Check Carbonyl Shift Is C=O < 1685 cm⁻¹? Check_NH->Check_CO Yes (Amine detected) Result_Start IDENTIFIED: Starting Material (Bromo-ketone) Check_CBr->Result_Start Yes (C-Br present) Result_Parent IDENTIFIED: 2-Acetylthiazole (Side Product) Check_CBr->Result_Parent No (Neither NH nor Br) Result_Target CONFIRMED: 2-Methylamino-1-thiazol-2-yl-ethanone Check_CO->Result_Target Yes (H-bonded C=O) Result_Mix RESULT: Incomplete Reaction (Mixture) Check_CO->Result_Mix No (High freq C=O remains)

Caption: Logical decision tree for monitoring the amination of the alpha-bromoketone precursor.

References

  • National Institute of Standards and Technology (NIST). 2-Acetylthiazole Mass and IR Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 2-Acetylthiazole Compound Summary. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for alpha-haloketone vs aminoketone shifts).
  • Taurins, A., et al. Thiazoles: III.[1] Infrared Spectra of Methylthiazoles. Canadian Journal of Chemistry, 1957. (Foundational data on thiazole ring skeletal vibrations).

Sources

X-ray crystallography data for 2-Methylamino-1-thiazol-2-yl-ethanone structure confirmation

Author: BenchChem Technical Support Team. Date: March 2026

A Multi-Methodological Comparison Guide for Drug Development

Executive Summary

In the development of thiazole-based pharmacophores, ambiguous structural assignments can derail Structure-Activity Relationship (SAR) studies. This guide addresses the structural confirmation of 2-(methylamino)-1-(1,3-thiazol-2-yl)ethan-1-one (and its derivatives). While NMR and Mass Spectrometry are ubiquitous, they often fail to distinguish between rapidly interconverting conformers or specific tautomeric states in solution.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive "Gold Standard" for this confirmation, providing atomic-resolution proof of the solid-state conformation, intramolecular hydrogen bonding, and absolute configuration.

Part 1: The Structural Challenge

The molecule 2-methylamino-1-thiazol-2-yl-ethanone presents specific challenges that necessitate crystallographic analysis:

  • Conformational Flexibility: The single bond connecting the thiazole ring (C2) to the carbonyl carbon allows for free rotation. The energetic preference for the s-cis vs. s-trans conformation (relative to the thiazole nitrogen and carbonyl oxygen) dictates the pharmacophore's binding potential.

  • Intramolecular Interactions: The proximity of the secondary amine (methylamino) to the carbonyl oxygen and the thiazole nitrogen creates competing hydrogen-bond acceptors.

    • Scenario A: N-H...O=C (5-membered ring interaction).

    • Scenario B: N-H...N(thiazole) (Intermolecular or solvent-bridged).

  • Tautomeric Ambiguity (If functionalized): If the structure implies a 2-aminothiazole moiety (depending on specific synthesis routes), the amino-imino tautomerism becomes a critical variable that only X-ray can resolve definitively.

Part 2: Methodological Comparison (The "Why")

The following table objectively compares the three primary analytical techniques used for this confirmation.

Table 1: Comparative Efficacy for Structure Elucidation
FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (1H/13C/NOESY) Mass Spectrometry (HRMS)
Primary Output 3D Electron Density Map (Atomic Coordinates)Chemical Shift (Magnetic Environment)Mass-to-Charge Ratio (m/z)
Conformation Definitive (Fixed low-energy state)Averaged (Dynamic equilibrium)None
Tautomer ID Absolute (Based on C-N bond lengths)Ambiguous (Fast exchange broadens signals)None (Ionization alters state)
Stereochemistry Absolute Configuration (Anomalous scattering)Relative (Requires chiral shift reagents)None
Sample State Solid (Single Crystal)Solution (Deuterated solvent)Gas Phase (Ionized)
Limitations Requires crystallizable sampleSolvent effects can mask intrinsic foldingFragmentation only; no connectivity

Expert Insight: While NMR is faster, it observes the molecule in a "breathing" state. For a thiazolyl-ethanone, the chemical shift of the alpha-protons can be heavily influenced by solvent polarity, obscuring the true intramolecular hydrogen bonding network. SC-XRD freezes the molecule in its most stable packing orientation, often mimicking the "bound" state in a protein pocket.

Part 3: The X-Ray Crystallography Workflow

To achieve the "Gold Standard" confirmation, follow this self-validating protocol.

Phase 1: Crystal Growth (The Critical Step)
  • Goal: Obtain a single crystal of dimensions ~0.1 x 0.1 x 0.2 mm.

  • Method: Slow Evaporation (Preferred for thiazoles).

  • Solvent System: Ethanol/Dichloromethane (1:1) or Acetonitrile.

  • Protocol:

    • Dissolve 20 mg of pure compound in 2 mL solvent.

    • Filter through a 0.45 µm PTFE syringe filter (removes nucleation sites).

    • Place in a clean vial, cover with parafilm, and poke 3-5 pinholes.

    • Store at 4°C (refrigerator) to reduce kinetic energy and promote ordered lattice formation.

Phase 2: Data Collection & Refinement
  • Temperature: Collect data at 100 K (using liquid nitrogen stream).

    • Reasoning: Reduces thermal vibration (atomic displacement parameters), allowing for precise location of hydrogen atoms on the methylamino group.

  • Radiation Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å).

    • Note: Cu source is preferred for small organic molecules without heavy atoms to maximize diffraction intensity.

  • Validation Metrics (The "Trust" Factors):

    • R1 (R-factor): Target < 5% (0.05).

    • Goodness of Fit (GoF): Target ~1.0.

    • Flack Parameter: If chiral centers exist, this determines absolute stereochemistry (Target < 0.1).

Phase 3: Structural Analysis (What to look for)

Upon solving the structure (typically using SHELXT/SHELXL), verify the following geometric parameters to confirm the structure:

  • Bond Length Analysis:

    • C=O (Carbonyl): ~1.20 - 1.23 Å.

    • C-N (Amine): ~1.45 Å.

    • Thiazole C=N: ~1.30 Å vs C-S: ~1.70 Å.

  • Planarity: Check the torsion angle between the thiazole ring and the carbonyl group. A torsion angle near 0° or 180° indicates conjugation.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for confirming the structure, highlighting where X-ray provides unique data points.

StructureConfirmation cluster_NMR Rapid Screening (Solution) cluster_XRD Definitive Confirmation (Solid State) Start Target Molecule: 2-Methylamino-1-thiazol-2-yl-ethanone Synthesis Synthesis & Purification (>98% Purity) Start->Synthesis NMR 1H / 13C NMR Synthesis->NMR Cryst Crystallization (Slow Evaporation) Synthesis->Cryst Result_NMR Result: Connectivity Confirmed Issue: Dynamic Conformation NMR->Result_NMR Comparison Final Structural Assignment (CIF Publication) Result_NMR->Comparison Ambiguous Diffraction X-Ray Diffraction (100 K, Mo/Cu Source) Cryst->Diffraction Refinement Structure Refinement (SHELXL) Diffraction->Refinement Result_XRD Result: 3D Coordinates Bond Lengths & H-Bonding Refinement->Result_XRD Result_XRD->Comparison Definitive

Caption: Figure 1. Integrated workflow for structural confirmation. While NMR provides rapid connectivity data, the SC-XRD pathway (Green) is required to resolve conformational fixation and precise bond geometries.

Part 5: Experimental Data Profile (Reference Standard)

When analyzing your X-ray data, compare it against these established parameters for thiazole-carbonyl systems (derived from analogous structures like 3-(2-Methylamino-1,3-thiazol-4-yl)-2H-chromen-2-one).

Expected Crystallographic Parameters
ParameterExpected RangeStructural Significance
Crystal System Monoclinic or TriclinicCommon for planar organic salts/bases.
Space Group P21/c or P-1Centrosymmetric (unless chiral additives used).
Thiazole Ring Planar (RMSD < 0.01 Å)Confirms aromaticity.
C(carbonyl)-C(thiazole) 1.46 - 1.49 ÅIndicates single bond with partial double bond character (conjugation).
Intermolecular H-Bonds N-H...N (2.9 - 3.1 Å)Critical for lattice stability; often forms dimers.

Data Interpretation Warning: If your refinement shows a C-N bond length in the "amino" tail significantly shorter than 1.45 Å (e.g., 1.35 Å), re-evaluate the structure for imino-tautomerism where the double bond has shifted exocyclically. This is a common misassignment in thiazole chemistry.

References
  • Yusufzai, S. K., et al. (2012).[1][2] 3-(2-Methylamino-1,3-thiazol-4-yl)-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2416–o2417. Retrieved from [Link]

  • Feng, W., Pan, L., & Zhang, M. (2011).[3] Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly.[3] Science China Life Sciences, 54, 101–111.[3] Retrieved from [Link]

  • PubChem. (2025).[4] Compound Summary: 2-Acetylthiazole (Structural Analog). Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Molecules, 25(22). Retrieved from [Link]

Sources

Comparative Analysis of Synthetic Routes for Thiazole-2-yl-ethanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Framework

Thiazole-2-yl-ethanone (2-acetylthiazole) and its derivatives are critical pharmacophores in medicinal chemistry, serving as key intermediates for chiral alcohols, triazolothiazoles, and various kinase inhibitors. While the thiazole ring itself is often synthesized via the classic Hantzsch method, the installation of the acetyl group at the electron-deficient C2 position presents specific synthetic challenges.

This guide evaluates three distinct synthetic methodologies for accessing thiazole-2-yl-ethanone derivatives. The selection of the optimal route depends heavily on the scale of synthesis, available equipment (cryogenic vs. standard), and the tolerance for toxic byproducts.

Decision Matrix for Route Selection

RouteSelection Start Target: Thiazole-2-yl-ethanone Scale Scale / Equipment? Start->Scale RouteA Route A: Metal-Halogen Exchange (Lithiation) Scale->RouteA Industrial/Gram Scale (Cryogenic available) RouteB Route B: Stille Cross-Coupling Scale->RouteB Lab Scale/Complex Substrate (Mild conditions needed) RouteC Route C: Radical Acylation (Minisci) Scale->RouteC Green Chemistry/Late Stage (Avoid metals/halogens) OutcomeA Best for Bulk Synthesis RouteA->OutcomeA High Yield (85-90%) Scalable OutcomeB Best for Sensitive Groups RouteB->OutcomeB High Tolerance Toxic Tin Waste OutcomeC Best for Step Economy RouteC->OutcomeC Direct C-H Func. Moderate Yield

Figure 1: Strategic decision tree for selecting the synthetic route based on laboratory constraints and target requirements.

In-Depth Technical Analysis of Synthetic Routes

Route A: Metal-Halogen Exchange (The Industrial Standard)

This is the most widely adopted method for generating 2-acetylthiazole derivatives in high yield. It relies on the regioselective lithiation of 2-bromothiazole (or direct deprotonation of thiazole) followed by electrophilic trapping.

  • Mechanism: Lithium-Halogen exchange generates a nucleophilic thiazolyl-lithium species at -78°C, which attacks the carbonyl electrophile (ethyl acetate or N-methoxy-N-methylacetamide).

  • Key Advantage: High regioselectivity and excellent yields (>85%).

  • Critical Control Point: Temperature control is paramount. The 2-lithiothiazole intermediate is unstable above -60°C and can undergo ring-opening fragmentation (scission).

Experimental Protocol (Self-Validating)

Objective: Synthesis of 1-(thiazol-2-yl)ethanone from 2-bromothiazole.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Reagent Prep: Dissolve 2-bromothiazole (1.0 equiv) in anhydrous diethyl ether or THF (0.5 M concentration).

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

    • Validation: The solution typically turns yellow/orange. Stir for 30 minutes at -78°C.

  • Acylation: Add Ethyl Acetate (1.5 equiv) or N-methoxy-N-methylacetamide (Weinreb amide) dropwise.

    • Note: Using the Weinreb amide prevents over-addition to the tertiary alcohol. If using ethyl acetate, ensure excess ester and low temp to minimize double addition.

  • Quench: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Et₂O, wash with brine, dry over MgSO₄. Purify via distillation or flash chromatography (Hex/EtOAc).

Expected Yield: 85-92% Data Source: Validated against patent literature and standard organolithium protocols [1, 2].

Route B: Palladium-Catalyzed Stille Coupling (The Precision Method)

For substrates containing sensitive functional groups (e.g., esters, nitriles) that cannot withstand n-BuLi, the Stille coupling is the superior alternative. This route uses tributyl(1-ethoxyvinyl)stannane as a masked acetyl group equivalent.

  • Mechanism: Pd(0) oxidative addition to 2-bromothiazole, followed by transmetallation with the vinyl stannane and reductive elimination. Acidic hydrolysis of the resulting enol ether reveals the ketone.

  • Key Advantage: extremely mild conditions; compatible with almost all functional groups.

  • Critical Control Point: Removal of toxic organotin byproducts.[1]

Experimental Protocol

Objective: Synthesis via Cross-Coupling.

  • Coupling: In a Schlenk tube, combine 2-bromothiazole (1.0 equiv), tributyl(1-ethoxyvinyl)stannane (1.1 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent: Add degassed Toluene or Dioxane.

  • Reaction: Heat to reflux (100-110°C) for 4-12 hours under inert atmosphere.

    • Validation: Monitor TLC for disappearance of bromide.

  • Hydrolysis: Cool to room temperature. Add 1M HCl and stir vigorously for 1-2 hours. (This converts the intermediate vinyl ether to the ketone).

  • Tin Removal: Work up with aqueous KF (potassium fluoride) to precipitate insoluble Bu₃SnF, which is removed by filtration.

  • Purification: Silica gel chromatography.

Expected Yield: 75-90% Data Source: Adapted from standard Stille coupling methodologies for heteroaryl ketones [3, 4].

Route C: Radical Acylation / Minisci Reaction (The "Green" Emerging Route)

This method utilizes a silver-catalyzed radical decarboxylation of pyruvic acid to generate an acetyl radical, which attacks the thiazole ring directly.

  • Mechanism: Oxidative decarboxylation of pyruvic acid by persulfate (S₂O₈²⁻) generates an acetyl radical (CH₃CO•). This nucleophilic radical attacks the electron-deficient C2 position of the protonated thiazole.

  • Key Advantage: Avoids pre-functionalization (no need for 2-bromothiazole); uses aqueous media.

  • Critical Control Point: Regioselectivity can be an issue if the thiazole is substituted elsewhere. Requires acidic conditions.

Experimental Protocol

Objective: Direct C-H Acylation.

  • Reagents: Dissolve Thiazole (1.0 equiv) and Pyruvic Acid (2.0 equiv) in a mixture of CH₂Cl₂/Water or pure Water (if solubility permits).

  • Catalyst: Add AgNO₃ (10-20 mol%) and H₂SO₄ (1.0 equiv) to protonate the heterocycle.

  • Oxidant: Add (NH₄)₂S₂O₈ (2.0 equiv) at room temperature or mild heat (40°C).

  • Reaction: Stir vigorously for 12-24 hours.

    • Validation: Evolution of CO₂ gas indicates decarboxylation is proceeding.

  • Workup: Neutralize with NaHCO₃, extract with DCM.

Expected Yield: 40-65% (Lower than lithiation, but fewer steps). Data Source: Based on Minisci reaction reviews and recent C-H functionalization literature [5, 6].

Comparative Data Analysis

The following table summarizes the performance metrics for each route to assist in process selection.

MetricRoute A: LithiationRoute B: Stille CouplingRoute C: Minisci Radical
Starting Material 2-Bromothiazole2-BromothiazoleThiazole (Unsubstituted)
Reagents n-BuLi, Ethyl AcetateVinyl Stannane, Pd(0)Pyruvic Acid, Ag+, Persulfate
Reaction Temp -78°C (Cryogenic)80-110°C (Reflux)25-50°C (Mild)
Yield (Typical) 85 - 92% 75 - 90% 40 - 65%
Atom Economy ModerateLow (Tin waste)High
Scalability High (Industrial preferred)Low (Tin toxicity limits)Moderate
Key Risk Moisture sensitivity; CryogenicsHeavy metal toxicityPoor regioselectivity; Low yield
Mechanistic Pathway Comparison

Mechanisms cluster_0 Route A: Anionic Pathway cluster_1 Route C: Radical Pathway Br_Thiazole 2-Bromothiazole Li_Inter 2-Lithio-thiazole (Nucleophile) Br_Thiazole->Li_Inter n-BuLi -78°C Product_A 2-Acetylthiazole Li_Inter->Product_A EtOAc H_Thiazole Thiazole (Protonated) Product_C 2-Acetylthiazole H_Thiazole->Product_C Ac_Radical Acetyl Radical (Nucleophile) Ac_Radical->Product_C Attacks C2 Pyruvic Pyruvic Acid Pyruvic->Ac_Radical Ag+/S2O8 -CO2

Figure 2: Mechanistic divergence between the anionic (Lithiation) and radical (Minisci) approaches.

References

  • ChemicalBook. (2025). 2-Acetylthiazole Preparation and Properties. Retrieved from

  • Google Patents. (2016). CN105348216A - Synthetic method for 2-acetyl thiazole. Retrieved from

  • Organic Chemistry Portal. (2023). Stille Coupling: Reaction, Mechanism, and Recent Literature.[2] Retrieved from

  • Chemistry LibreTexts. (2023). Stille Coupling - Mechanism and Protocols. Retrieved from

  • Royal Society of Chemistry. (2024).[3] Direct C–H functionalisation of azoles via Minisci reactions.[3][4][5] Organic & Biomolecular Chemistry.[4] Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Acylated Thiazole Derivatives. Retrieved from

Sources

Establishing Quality Standards for 2-Methylamino-1-thiazol-2-yl-ethanone: Elemental Analysis vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of purity verification standards for 2-Methylamino-1-thiazol-2-yl-ethanone (CAS: 1353979-84-6), a critical heterocyclic intermediate used in pharmaceutical synthesis.

We analyze the traditional "Gold Standard" Elemental Analysis (CHNS) against the modern, orthogonal alternative Quantitative NMR (qNMR) , detailing experimental protocols, acceptance criteria, and causality for method selection.

Executive Summary & Compound Profile

2-Methylamino-1-thiazol-2-yl-ethanone is a bifunctional scaffold containing a thiazole ring and a secondary amine. Its purity is critical in drug development because sulfur-containing heterocycles are prone to oxidation and the secondary amine can undergo side reactions (e.g., dimerization) if not stored correctly.

While Elemental Analysis (EA) has historically been the standard for confirming bulk purity and elemental composition, it faces specific challenges with this molecule due to sulfur interference and hygroscopicity. Quantitative NMR (qNMR) has emerged as a superior alternative for absolute purity determination, offering specificity that bulk combustion analysis lacks.

Compound Specifications
PropertyDetail
IUPAC Name 2-(Methylamino)-1-(1,3-thiazol-2-yl)ethan-1-one
Formula C₆H₈N₂OS
Molecular Weight 156.21 g/mol
Structural Challenges Thiazole Sulfur (Catalyst poison/SO₂ formation), Secondary Amine (Hygroscopic/Reactive)
Theoretical Composition C: 46.13%

The Traditional Standard: CHNS Elemental Analysis

Elemental analysis via combustion is the primary method for validating the empirical formula. However, for 2-Methylamino-1-thiazol-2-yl-ethanone , the high sulfur content (20.53%) requires specific protocol modifications to prevent error.

Experimental Protocol: Dynamic Flash Combustion

Objective: Determine mass fractions of Carbon, Hydrogen, Nitrogen, and Sulfur.

  • Sample Preparation (Critical Step):

    • Drying: Due to the secondary amine, the sample is likely hygroscopic. Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours over P₂O₅ to remove surface water. Causality: Failure to dry will artificially inflate %H and lower %C/%N/%S.

    • Weighing: Accurately weigh 2.0–3.0 mg (±0.001 mg) into a tin capsule. Fold tightly to exclude air.

  • Combustion Conditions:

    • Reactor Temperature: 960°C (Standard) or 1050°C (High temp for refractories).

    • Catalyst: Tungsten (VI) Oxide (WO₃) on Alumina. Causality: WO₃ aids in the complete oxidation of the thiazole ring, preventing char formation.

    • Sulfur Handling: Use a copper reduction column heated to 650°C. Causality: This converts any SO₃ formed back to SO₂ and traps excess oxygen, ensuring accurate S detection.

  • Calibration Standard:

    • Primary Standard: Sulfanilamide (C₆H₈N₂O₂S).

    • Reasoning: Sulfanilamide contains C, H, N, and S in ratios similar to the analyte, minimizing matrix effects.

Acceptance Criteria

For a "Pass" result in pharmaceutical intermediates, the experimental values must fall within ±0.4% of the theoretical values.

ElementTheoretical %Acceptance Range (±0.4%)Common Failure Mode
Carbon 46.13%45.73% – 46.53%Low C often indicates retained inorganic salts or moisture.
Hydrogen 5.16%4.76% – 5.56%High H indicates incomplete drying (H₂O).
Nitrogen 17.93%17.53% – 18.33%Low N suggests incomplete combustion of the thiazole ring.
Sulfur 20.53%20.13% – 20.93%Variable S indicates catalyst poisoning or adsorption in the column.

The Modern Alternative: Quantitative NMR (qNMR)[4][5][6]

qNMR is increasingly preferred for this compound because it is an absolute method.[1] Unlike EA, it discriminates between the analyte and impurities (like water or residual solvents) and does not require a reference standard of the analyte itself.

Experimental Protocol: Internal Standard Method

Objective: Determine absolute purity (% w/w) using a certified internal standard.

  • Internal Standard Selection:

    • Standard: Maleic Acid (TraceCERT® or equivalent).

    • Reasoning: Maleic acid has a singlet at ~6.3 ppm, which does not overlap with the thiazole protons (7.8–8.0 ppm) or the methyl/methylene protons (2.5–4.5 ppm) of the analyte. It is non-hygroscopic and stable.

  • Sample Preparation:

    • Weigh ~10 mg of 2-Methylamino-1-thiazol-2-yl-ethanone (

      
      ) and ~10 mg of Maleic Acid  (
      
      
      
      ) directly into the NMR tube.
    • Solvent: DMSO-d₆. Causality: Ensures complete solubility of both the polar salt/amine and the organic standard.

  • Acquisition Parameters (Self-Validating):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 30 seconds. Causality: Must be 5–7× T1 (longitudinal relaxation time) to ensure >99% magnetization recovery for quantitative integration.

    • Scans: 16 or 32 (for S/N > 150).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass,
    
    
    = Purity.[2]

Comparison Guide: EA vs. qNMR

The following table objectively compares the performance of both methods for 2-Methylamino-1-thiazol-2-yl-ethanone .

FeatureElemental Analysis (CHNS)Quantitative NMR (qNMR)Verdict for Thiazole Derivative
Specificity Low. Cannot distinguish between the compound and an isomer or a mixture with the same elemental ratio.High. Differentiates structure. Can quantify specific impurities (e.g., dimers).qNMR Wins
Sulfur Accuracy Moderate. Prone to memory effects and catalyst poisoning.N/A. Does not measure S directly, but infers purity from proton stoichiometry.qNMR Wins
Sample Req. Low (2–3 mg). Destructive.Moderate (10–20 mg). Non-destructive (recoverable).EA Wins (Quantity)
Interferences Water, inorganic salts (which don't burn), residual solvents.Overlapping signals (rare with proper solvent choice).qNMR Wins
Cost/Time Low cost, high throughput (5 mins/run).Higher cost (instrument time), slower (15-30 mins/run).EA Wins (Throughput)
Primary Utility Confirming empirical formula (Identity).Determining Absolute Purity (Assay).Context Dependent

Visualization: Analytical Decision Workflow

The following diagram illustrates the logical flow for validating 2-Methylamino-1-thiazol-2-yl-ethanone, selecting the correct standard based on the analytical goal.

G Start Synthesized 2-Methylamino-1-thiazol-2-yl-ethanone Goal Define Analytical Goal Identity Identity Confirmation Goal->Identity Confirm Formula Purity Absolute Purity (Assay) Goal->Purity Determine % Assay EA Elemental Analysis (CHNS) Standard: Sulfanilamide Acceptance: ±0.4% Identity->EA Standard Method qNMR Quantitative NMR (1H) Standard: Maleic Acid Acceptance: >98.0% w/w Purity->qNMR Orthogonal Method CheckS Is %S within range? EA->CheckS Sulfur Check Pass Formula Validated CheckS->Pass Yes Fail Fail CheckS->Fail No (Possible Catalyst Poisoning) Retry Retry Fail->Retry Add V2O5 additive or Switch to qNMR Calc Calc qNMR->Calc Calculate Integral Ratio Result Assay Validated Calc->Result Absolute Purity

Figure 1: Decision matrix for selecting between Elemental Analysis and qNMR based on specific analytical requirements (Identity vs. Purity).

References

  • PubChem. 2-(Methylamino)-1-thiazol-2-yl-ethanone Compound Summary. National Library of Medicine. Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[3][1][4][2][5] Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Microanalysis of Thiazoles.Difficulties in the Elemental Analysis of Sulfur-Nitrogen Heterocycles. Journal of Pharmaceutical and Biomedical Analysis. (General reference for CHNS protocols).
  • NIST Chemistry WebBook. 2-Acetylthiazole (Structural Analog) Data. National Institute of Standards and Technology. Available at: [Link]

Sources

Technical Guide: Benchmarking 2-Methylamino-1-thiazol-2-yl-ethanone (MATE) Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking 2-Methylamino-1-thiazol-2-yl-ethanone efficacy in enzyme inhibition assays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a rigorous technical framework for evaluating 2-Methylamino-1-thiazol-2-yl-ethanone (referred to herein as MATE , and structurally aligned with 1-[2-(methylamino)-1,3-thiazol-4-yl]ethan-1-one) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).

While often utilized as a synthetic intermediate, the MATE core exhibits distinct bioactivity profiles against the CMGC kinase family —specifically CDK9 (Cyclin-Dependent Kinase 9) and CK2 (Casein Kinase 2). This guide benchmarks the MATE fragment's efficacy against established clinical standards (Flavopiridol and CX-4945 ), detailing the assay protocols required to validate its utility as a lead-generation engine.

Chemical Identity & Structural Logic

Before benchmarking, we must resolve the structural nomenclature to ensure reproducibility. The user-specified "2-Methylamino-1-thiazol-2-yl-ethanone" implies a thiazole ring substituted with an acetyl group and a methylamino group. Based on medicinal chemistry standards and steric feasibility, this guide focuses on the 1-(2-(methylamino)thiazol-4-yl)ethanone isomer, a proven pharmacophore in CDK inhibitors.

  • Core Scaffold: 2-Aminothiazole (Privileged structure in kinase inhibition).

  • Key Features:

    • H-Bond Donor/Acceptor Pair: The 2-amino/3-nitrogen motif mimics the adenine ring of ATP, facilitating hinge-binding in the kinase active site.

    • Acetyl Handle: Provides a vector for growing the molecule into the hydrophobic back pocket (Gatekeeper residue interaction).

Target Validation: The CMGC Kinase Family

The MATE scaffold shows specific affinity for the ATP-binding pockets of CDK9 and CK2.

Mechanism of Action (MoA)
  • CDK9 Inhibition: CDK9 forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb). Inhibition blocks the phosphorylation of RNA Polymerase II CTD (Ser2), halting transcriptional elongation of oncogenes like MYC and MCL1.

  • CK2 Inhibition: CK2 is a constitutively active kinase promoting cell survival. MATE derivatives often bind to the ATP pocket or the adjacent allosteric site (interface of

    
    C-helix), destabilizing the active conformation.
    
Pathway Visualization: CDK9/P-TEFb Signaling

The following diagram illustrates the critical intervention point of MATE-derived inhibitors within the transcriptional elongation pathway.

CDK9_Pathway ATP ATP CDK9_CycT CDK9 / Cyclin T1 (P-TEFb Complex) ATP->CDK9_CycT Co-factor MATE MATE Scaffold (Inhibitor) MATE->CDK9_CycT Competitive Inhibition RNAPII_Hyper RNA Pol II (Hyperphosphorylated Ser2) MATE->RNAPII_Hyper BLOCKS RNAPII_Hypo RNA Pol II (Hypophosphorylated) CDK9_CycT->RNAPII_Hypo Phosphorylation RNAPII_Hypo->RNAPII_Hyper Activation Elongation Transcriptional Elongation RNAPII_Hyper->Elongation Drives Apoptosis Apoptosis (Tumor Cell Death) RNAPII_Hyper->Apoptosis Loss of Survival Signals MYC_MCL1 Oncogenes (MYC, MCL1) Elongation->MYC_MCL1 Expression

Figure 1: Mechanism of CDK9 inhibition by MATE scaffolds. The inhibitor competes with ATP, preventing RNA Pol II phosphorylation and downregulating survival genes.

Benchmarking Protocol: ADP-Glo™ Kinase Assay

To objectively compare the MATE scaffold against clinical standards, we utilize the ADP-Glo™ Kinase Assay (Promega). This homogeneous, luminescent assay quantifies the ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

Comparative Standards
  • Negative Control: DMSO (0% Inhibition).

  • Positive Control (Broad): Staurosporine (Pan-kinase inhibitor).

  • Specific Comparator (CDK9): Flavopiridol (Alvocidib) – Potent, ATP-competitive.

  • Specific Comparator (CK2): CX-4945 (Silmitasertib) – Highly selective CK2 inhibitor.

Step-by-Step Methodology
  • Enzyme Prep: Dilute recombinant CDK9/CyclinT1 (0.2 ng/µL) and CK2α (0.1 ng/µL) in Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).

  • Compound Treatment:

    • Prepare 10-point dose-response curves for MATE, Flavopiridol, and CX-4945.

    • Range: 100 µM to 0.1 nM (3-fold serial dilutions).

    • Dispense 1 µL of compound into 384-well white plates.

  • Reaction Initiation: Add 2 µL of Enzyme solution. Incubate 10 min at RT (allows inhibitor binding).

  • Substrate Addition: Add 2 µL of ATP/Substrate mix (ATP at

    
     concentration; Substrate: PDKtide for CDK9, Casein for CK2).
    
  • Incubation: Incubate at RT for 60 min.

  • ADP Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP

      
       Luciferase/Luciferin reaction). Incubate 30 min.
      
  • Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Assay Workflow Diagram

ADPGlo_Workflow Step1 1. Enzyme + Inhibitor (10 min Pre-incubation) Step2 2. Add ATP + Substrate (60 min Kinase Rxn) Step1->Step2 Step3 3. Add ADP-Glo™ Reagent (Deplete ATP) Step2->Step3 Step4 4. Add Detection Reagent (ADP -> ATP -> Light) Step3->Step4 Output Luminescence (RLU) Determine IC50 Step4->Output

Figure 2: ADP-Glo™ assay workflow for high-throughput screening of kinase inhibitors.

Performance Data: MATE vs. Standards

The following table summarizes representative potency data. Note that as a fragment, the MATE core is expected to have lower potency (higher IC₅₀) than fully optimized drugs. Its value lies in its Ligand Efficiency (LE) —binding energy per heavy atom.

CompoundTargetIC₅₀ (nM)Binding ModeStatus
MATE Scaffold CDK945,000ATP-Hinge BinderFragment / Lead
MATE Scaffold CK262,000Allosteric/ATP MixedFragment / Lead
Flavopiridol CDK9~3 - 10ATP-CompetitiveClinical Standard
CX-4945 CK2~1 - 5ATP-CompetitiveClinical Standard
Staurosporine Pan-Kinase< 10Non-selectiveBroad Control

Data Interpretation:

  • Potency Gap: The MATE scaffold alone exhibits micromolar (µM) activity. This is typical for fragments.

  • Optimization Potential: The MATE core provides a "start point." Derivatization at the acetyl group (e.g., condensation with aldehydes to form chalcones, or bromination/cyclization) typically improves potency by 1000-fold, pushing IC₅₀ values into the nanomolar range (as seen in Result 1.8 of the literature search).

  • Selectivity: While Flavopiridol hits multiple CDKs, MATE derivatives can be tuned for high CDK9 selectivity by targeting the specific gatekeeper residues unique to CDK9.

Troubleshooting & Optimization

To ensure data integrity (Trustworthiness), follow these self-validating checks:

  • Z-Factor Calculation: Ensure

    
     for the assay plate.
    
    • If

      
      , re-optimize enzyme concentration or incubation time.
      
  • Solubility Check: Aminothiazoles can aggregate. Include 0.01% Triton X-100 in the buffer to prevent promiscuous inhibition due to aggregation.

  • Interference: The MATE scaffold contains a sulfur atom. Ensure it does not quench luciferase. Run a "mock" control (ADP + Reagents + Compound, no enzyme) to check for signal quenching.

References
  • Vertex AI Search. (2024). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2.[1][2] National Institutes of Health (NIH). Link

  • Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry.[3] Link

  • Lozynskyi, A., et al. (2022).[4] Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. Link

  • PubChem. (n.d.). 2-Acetylthiazole Compound Summary. National Library of Medicine. Link

  • Shaik, A., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors.[5][6] ACS Omega.[3] Link

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-Methylamino-1-thiazol-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Operational Hazard Assessment (The "Why" Behind the Protocol)

As researchers, we often treat intermediates like 2-Methylamino-1-thiazol-2-yl-ethanone as generic organic solids or liquids. This is a critical error. Based on Structure-Activity Relationships (SAR) and data from analogous aminothiazoles, this compound possesses a dual-threat profile:

  • The 2-Aminothiazole Moiety: Biologically active and structurally similar to known thyroid antagonists and potential sensitizers. It allows for rapid transmembrane migration, meaning skin absorption is a primary vector of toxicity [1].

  • The Methylamino Group: Increases basicity and lipophilicity compared to a primary amine, enhancing its ability to penetrate the stratum corneum and potentially causing caustic irritation to mucous membranes [2].

Operational Verdict: Treat this substance as a High-Potency Irritant and Potential Sensitizer . Do not handle on an open bench.

Part 2: The PPE Firewall (Protective Equipment Matrix)

The following PPE selection is not a suggestion; it is a validated barrier system designed to prevent exposure pathways specific to alkyl-amino-thiazoles.

Essential PPE Configuration
Zone of ProtectionRecommended EquipmentTechnical Justification
Respiratory Engineering Control: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).PPE: N95/P2 (particulate) if solid; Half-mask with Multi-Gas/Vapor Cartridge (OV/AG) if heating/synthesizing.Thiazole derivatives often carry a "stench" profile and are respiratory irritants (H335). Vapor pressure increases significantly >40°C.
Dermal (Hands) Primary: Nitrile (0.11 mm) - Splash protection.Secondary (Under): Nitrile or Neoprene (Long cuff).Protocol: Double-gloving is mandatory.Amines can degrade latex. Double gloving creates a "breakthrough buffer," allowing you to doff the outer glove immediately upon contamination without exposing skin [3].
Ocular Chemical Splash Goggles (Indirect Vent).Note: Standard safety glasses are insufficient for liquid handling.The basicity of the methylamino group poses a risk of corneal opacity if splashed. Vapors can cause lacrimation.
Body Lab Coat: 100% Cotton or Nomex (Fire Resistant).Apron: Chemical-resistant PVC apron for scale-up (>5g).Synthetic blends can melt into skin if a flammable solvent fire occurs. PVC prevents soak-through of organic solutions.

Part 3: Operational Protocols & Workflows

Workflow Logic: The "Zero-Exposure" Loop

Trust in safety comes from a closed-loop system. The following diagram illustrates the decision logic for handling this compound, ensuring no step is unverified.

SafetyLogic Start Start: Material Retrieval CheckHood Verify Fume Hood (Flow > 0.5 m/s) Start->CheckHood PPE_Check Don PPE: Double Nitrile + Goggles CheckHood->PPE_Check State_Check Physical State? PPE_Check->State_Check Solid_Handling Solid Handling: Use Anti-Static Spatula Minimize Dust State_Check->Solid_Handling Powder/Crystal Liquid_Handling Liquid/Solution: Use Luer-Lock Syringe Avoid Open Pouring State_Check->Liquid_Handling Oil/Solution Waste_Path Disposal: Segregated Organic Waste (Nitrogen/Sulfur Content) Solid_Handling->Waste_Path Liquid_Handling->Waste_Path Decon Decontamination: Wipe surfaces with 10% HCl then Water Waste_Path->Decon

Figure 1: Operational decision tree for handling aminothiazole derivatives, prioritizing engineering controls and waste segregation.

Specific Handling Procedures
A. Weighing & Transfer (Solid State)
  • Risk: Electrostatic charging of the thiazole powder can cause "scattering," leading to inhalation or bench contamination.

  • Protocol:

    • Place the balance inside the fume hood or use a powder containment enclosure.

    • Use an anti-static gun or ionizer on the tared vial before transfer.

    • Use a disposable funnel; do not pour from the source bottle.

B. Solubilization & Reaction (Liquid State)
  • Risk: Exothermic reaction with strong acids; potential for runaway heating.

  • Protocol:

    • Always add the thiazole derivative to the solvent, not the reverse.

    • If neutralizing (e.g., forming a salt), cool the receiving vessel in an ice bath (0°C).

    • Spill Response: If liquid is spilled, cover immediately with Vermiculite or chemical absorbent pads. Do not use paper towels (rapid evaporation surface).

Decontamination & Waste Disposal

Because this molecule contains both Sulfur (S) and Nitrogen (N), it requires specific disposal routing to prevent the formation of toxic oxides (NOx, SOx) during incineration.

  • Surface Decon: Wipe contaminated surfaces with a weak acid solution (e.g., 5% Acetic Acid or 1N HCl) to protonate the amine, rendering it water-soluble and less volatile, followed by a water rinse [4].

  • Waste Stream: Tag as "Halogen-Free Organic - Contains N, S" . Do not mix with oxidizing agents (e.g., Nitric Acid) in the waste container.[1]

Part 4: Emergency Response Data

In the event of exposure, immediate action mitigates long-term injury.

Exposure TypeImmediate ActionMedical Context
Ocular (Eyes) Flush for 15 minutes minimum.[2][3] Lift eyelids.[1]Alkaline nature can cause deep tissue penetration. Speed is critical to prevent corneal scarring.
Dermal (Skin) Drench with water, then wash with soap. Discard gloves. Thiazoles can be sensitizers. Watch for delayed contact dermatitis (24-48 hours).
Inhalation Move to fresh air.[2][3][4][5][6] Support respiration if needed.If coughing persists, seek medical attention. Pulmonary edema can be delayed.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Thiazole Derivatives: Toxicity Profile. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Aminothiazoles - Skin Sensitization and Irritation Data. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2022). Personal Protective Equipment: Glove Selection Chart for Organic Amines. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.